Ceranib1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H21NO3 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C26H21NO3/c1-17-8-14-22-21(16-17)24(19-6-4-3-5-7-19)25(26(29)27-22)23(28)15-11-18-9-12-20(30-2)13-10-18/h3-16H,1-2H3,(H,27,29)/b15-11+ |
InChI Key |
OJMCCNQNCSCAJV-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Foundational & Exploratory
Ceranib-1: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of Ceranib-1, a small molecule inhibitor of ceramidases, in the context of cancer cell biology. Ceranib-1 disrupts the delicate balance of the sphingolipid rheostat, leading to the accumulation of the pro-apoptotic lipid, ceramide, and the depletion of the pro-survival lipid, sphingosine-1-phosphate (S1P). This guide details the molecular interactions, downstream signaling cascades, and cellular consequences of Ceranib-1 treatment in cancer cells. Quantitative data from various studies are presented in tabular format for easy comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of Ceranib-1's anti-cancer activity.
Introduction: The Sphingolipid Rheostat in Cancer
Sphingolipids are a class of bioactive lipids that play crucial roles in regulating fundamental cellular processes, including proliferation, differentiation, and apoptosis.[1] The balance between two key sphingolipids, ceramide and sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat" and is a critical determinant of cell fate.[2] Ceramide accumulation is generally associated with the induction of apoptosis and cell cycle arrest, acting as a tumor suppressor.[3] Conversely, S1P promotes cell survival, proliferation, and migration, contributing to tumorigenesis.[1]
In many cancers, the sphingolipid rheostat is dysregulated, favoring the production of S1P over ceramide, thereby promoting cancer cell survival and resistance to therapy.[3] One of the key enzyme families responsible for this shift is the ceramidases, which catalyze the hydrolysis of ceramide into sphingosine, the precursor for S1P. There are several types of ceramidases, including acid, neutral, and alkaline ceramidases, which are often overexpressed in various cancers.
Ceranib-1: A Potent Inhibitor of Ceramidases
Ceranib-1 is a non-lipid small molecule that has been identified as an inhibitor of ceramidase activity. By blocking the action of ceramidases, Ceranib-1 prevents the breakdown of ceramide, leading to its intracellular accumulation. This, in turn, reduces the available pool of sphingosine for conversion to S1P, resulting in decreased S1P levels. This targeted disruption of the sphingolipid rheostat makes Ceranib-1 a promising candidate for cancer therapy.
Quantitative Data on the Effects of Ceranib-1 and Analogs
The following tables summarize the quantitative data on the efficacy of Ceranib-1 and its more potent analog, Ceranib-2, in various cancer cell lines.
Table 1: IC50 Values of Ceranib-1 and Ceranib-2 in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference(s) |
| Ceranib-1 | SKOV3 | Ovarian Cancer | 3.9 ± 0.3 | 72 | |
| Ceranib-1 | SKOV3 | Ovarian Cancer | 55 (ceramidase inhibition) | 24 | |
| Ceranib-2 | SKOV3 | Ovarian Cancer | 0.73 ± 0.03 | 72 | |
| Ceranib-2 | SKOV3 | Ovarian Cancer | 28 (ceramidase inhibition) | 24 | |
| Ceranib-2 | T-98G | Glioblastoma | 7 (24h), 0.9 (48h) | 24, 48 | |
| Ceranib-2 | U-87MG | Glioblastoma | >10 (24h), >10 (48h) | 24, 48 | |
| Ceranib-2 | C6 | Glioma (Rat) | >50 (24h), >50 (48h) | 24, 48 | |
| Ceranib-2 | MCF-7 | Breast Cancer | 13 | 24 | |
| Ceranib-2 | A-498 | Renal Cell Carcinoma | 73 (48h), 31 (72h) | 48, 72 |
Table 2: Effects of Ceranib-1 and Ceranib-2 on Sphingolipid Levels
| Compound | Cell Line | Treatment | Change in Total Ceramide | Change in Sphingosine | Change in S1P | Reference(s) |
| Ceranib-1 | SKOV3 | 12.5 µM for 24h | ~32% increase | ~90% decrease | ~66% decrease | |
| Ceranib-2 | SKOV3 | 3.125 µM for 24h | ~109% increase | ~84% decrease | ~70% decrease |
Table 3: Induction of Apoptosis by Ceranib-2
| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) | Reference(s) |
| T-98G | 10 µM Ceranib-2 for 24h | 18 | - | - | |
| T-98G | 25 µM Ceranib-2 for 24h | 21 | - | - | |
| U-87MG | 10 µM Ceranib-2 for 24h | 16 | - | - | |
| U-87MG | 25 µM Ceranib-2 for 24h | 37 | - | - | |
| C6 | 25 µM Ceranib-2 for 24h | 8 | - | - | |
| C6 | 50 µM Ceranib-2 for 24h | 24 | - | - | |
| C6 | 25 µM Ceranib-2 for 48h | 13 | - | - | |
| C6 | 50 µM Ceranib-2 for 48h | 52 | - | - | |
| A-498 | 73 µM (IC50) Ceranib-2 for 48h | 11.59 | 0.27 | 11.86 | |
| MCF-7 | 13 µM Ceranib-2 + 20 Gy radiation | 28.65 | 1.35 | 29.98 |
Core Signaling Pathways Modulated by Ceranib-1
The accumulation of intracellular ceramide following Ceranib-1 treatment triggers a cascade of signaling events that ultimately lead to apoptosis and cell cycle arrest in cancer cells.
References
Ceranib-1: A Technical Guide to a Novel Ceramidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceranib-1 is a potent, non-lipid, small-molecule inhibitor of ceramidases, key enzymes in sphingolipid metabolism. By blocking the hydrolysis of ceramide, Ceranib-1 elevates intracellular levels of this pro-apoptotic lipid, leading to cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of Ceranib-1, including its mechanism of action, chemical properties, and effects on cellular signaling pathways. Detailed experimental protocols for key assays and a summary of its efficacy in various cancer models are presented to facilitate further research and drug development efforts targeting the ceramide metabolic pathway.
Introduction
The sphingolipid rheostat, the cellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), is a critical determinant of cell fate.[1] Ceramidases are pivotal enzymes in this regulatory network, catalyzing the hydrolysis of ceramide into sphingosine, the precursor of S1P.[2] Dysregulation of this pathway, often characterized by the overexpression of acid ceramidase, is implicated in the pathogenesis of various cancers and contributes to therapeutic resistance.[3]
Ceranib-1 and its more potent analog, Ceranib-2, have emerged as valuable pharmacological tools to investigate the therapeutic potential of ceramidase inhibition.[2] These compounds effectively shift the sphingolipid balance towards ceramide accumulation, thereby inducing apoptosis in cancer cells. This guide serves as a technical resource for researchers exploring the utility of Ceranib-1 in cancer biology and drug discovery.
Chemical Properties and Synthesis
Chemical Name: 3-[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-6-methyl-4-phenyl-2(1H)-quinolinone
Molecular Formula: C₂₆H₂₁NO₃
Molecular Weight: 395.45 g/mol
CAS Number: 328076-61-5
Mechanism of Action
Ceranib-1 functions as a direct inhibitor of ceramidase activity. This inhibition leads to the intracellular accumulation of various ceramide species and a concomitant decrease in the levels of sphingosine and S1P. The resulting shift in the ceramide/S1P ratio is a key event that triggers downstream signaling cascades culminating in apoptosis.
Sphingolipid Metabolism Pathway
The following diagram illustrates the central role of ceramidase in sphingolipid metabolism and the point of intervention for Ceranib-1.
Caption: The Sphingolipid Rheostat and Ceranib-1 Inhibition.
Quantitative Data
The inhibitory effects of Ceranib-1 and its more potent analog, Ceranib-2, on ceramidase activity and cell proliferation have been quantified in various cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC₅₀) values.
Table 1: IC₅₀ Values for Ceramidase Inhibition
| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |
| Ceranib-1 | SKOV3 | 55 | |
| Ceranib-2 | SKOV3 | 28 |
Table 2: IC₅₀ Values for Cell Proliferation Inhibition
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference(s) |
| Ceranib-1 | SKOV3 | 72 | 3.9 ± 0.3 | |
| Ceranib-2 | SKOV3 | 72 | 0.73 ± 0.03 | |
| Ceranib-2 | T-98G | 24 | 7 | |
| Ceranib-2 | T-98G | 48 | 0.9 | |
| Ceranib-2 | U-87MG | 48 | ~10 | |
| Ceranib-2 | C6 | 48 | ~25 |
Ceramide-Induced Apoptosis Signaling Pathway
The accumulation of ceramide following Ceranib-1 treatment triggers a cascade of events leading to apoptosis. This process involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular players include caspases and members of the Bcl-2 family of proteins.
Caption: Ceramide-Induced Apoptotic Signaling Cascade.
Experimental Protocols
Cellular Ceramidase Activity Assay (Fluorogenic Method)
This protocol is adapted from a method utilizing a fluorogenic ceramidase substrate.
Materials:
-
96-well plates
-
Fluorogenic ceramidase substrate (e.g., Rbm14-12)
-
Cell lysis buffer (e.g., 25 mM sodium acetate, pH 4.5)
-
Protein quantification assay (e.g., BCA assay)
-
Ceranib-1 stock solution (in DMSO)
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to near confluence in appropriate vessels.
-
Harvest and lyse cells in a suitable buffer.
-
Determine protein concentration of the cell lysate.
-
-
Assay Setup:
-
In a 96-well plate, add cell lysate (10-25 µg of protein) to each well.
-
Add varying concentrations of Ceranib-1 or vehicle control (DMSO).
-
Pre-incubate for a designated time (e.g., 15 minutes) at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic ceramidase substrate (e.g., 20 µM final concentration).
-
Incubate the plate at 37°C for 1-3 hours.
-
-
Signal Detection:
-
Stop the reaction (method dependent on the substrate used, may involve addition of a stop solution).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without cell lysate).
-
Calculate the percentage of ceramidase inhibition relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (Sulforhodamine B Assay)
This protocol is a widely used method for determining cell density based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat cells with a range of concentrations of Ceranib-1 for the desired duration (e.g., 72 hours).
-
-
Cell Fixation:
-
Gently add cold 50% TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow to air-dry.
-
-
Staining:
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow to air-dry.
-
-
Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.
-
Measure the absorbance at 510-540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting the percentage of proliferation against the logarithm of the inhibitor concentration.
-
Quantification of Intracellular Ceramide Species by HPLC-MS/MS
This protocol provides a general workflow for the analysis of intracellular sphingolipids. Specific parameters may need to be optimized for the instrument and analytes of interest.
Materials:
-
HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)
-
C8 or C18 reversed-phase HPLC column
-
Solvents for lipid extraction (e.g., methanol, chloroform)
-
Mobile phases (e.g., water with formic acid and ammonium formate, acetonitrile with formic acid)
-
Internal standards (e.g., C17:0 ceramide)
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Treat cells with Ceranib-1 for the desired time.
-
Harvest cells and perform a lipid extraction using a method such as the Bligh-Dyer or a single-phase extraction with methanol.
-
Spike samples with an appropriate internal standard before extraction.
-
Dry the lipid extract under a stream of nitrogen.
-
-
HPLC Separation:
-
Reconstitute the dried lipid extract in the initial mobile phase.
-
Inject the sample onto a C8 or C18 column.
-
Perform a gradient elution to separate the different sphingolipid species. An example gradient could start with a higher aqueous phase and ramp up to a high organic phase.
-
-
Mass Spectrometry Analysis:
-
Utilize electrospray ionization (ESI) in the positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Set up specific precursor-to-product ion transitions for each ceramide species and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each ceramide species and the internal standard.
-
Calculate the concentration of each ceramide species relative to the internal standard and normalize to a measure of sample input (e.g., protein concentration or cell number).
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of Ceranib-1 on cancer cells.
References
- 1. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and evaluation of inhibitors of human ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ceramide/S1P Rheostat: A Technical Guide to a Critical Cell Fate Regulator and the Role of Ceranib-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
The delicate balance between two key sphingolipids, ceramide and sphingosine-1-phosphate (S1P), acts as a critical cellular rheostat, dictating the choice between cell survival and apoptosis. This technical guide provides an in-depth exploration of the ceramide/S1P rheostat, its enzymatic regulation, and its profound implications in cellular signaling, particularly in the context of cancer biology. A central focus of this document is the synthetic ceramidase inhibitor, Ceranib-2. We will delve into its mechanism of action, its effects on the sphingolipid balance, and the downstream consequences for cell fate. This guide consolidates quantitative data, presents detailed experimental protocols, and utilizes signaling pathway diagrams to offer a comprehensive resource for researchers and drug development professionals working to modulate this pivotal signaling axis.
The Ceramide/S1P Rheostat: A Matter of Life and Death
The "sphingolipid rheostat" theory posits that the intracellular ratio of ceramide to S1P is a key determinant of a cell's fate.[1] A shift towards ceramide accumulation promotes pro-apoptotic and anti-proliferative signals, while an increase in S1P levels favors pro-survival, proliferative, and anti-apoptotic pathways.[1][2] This delicate equilibrium is dynamically regulated by a series of enzymes that govern the synthesis and degradation of these bioactive lipids.
Ceramide , often referred to as a "tumor suppressor lipid," is a central molecule in sphingolipid metabolism.[3] Its accumulation can be triggered by various cellular stresses, including chemotherapy, radiation, and inflammatory signals.[4] Elevated ceramide levels are associated with the activation of apoptotic pathways, leading to programmed cell death.
In stark contrast, sphingosine-1-phosphate (S1P) acts as a potent signaling molecule that promotes cell survival, proliferation, and migration. S1P exerts its effects both intracellularly and by binding to a family of G protein-coupled receptors (S1PRs) on the cell surface, activating downstream pro-survival signaling cascades.
The enzymatic machinery that controls the interconversion of these two lipids is therefore of paramount importance. Two key enzyme families are at the heart of this regulation:
-
Ceramidases (CDases): These enzymes hydrolyze ceramide into sphingosine and a fatty acid. Sphingosine can then be phosphorylated to form S1P. There are five known human ceramidases, classified by their optimal pH: acid ceramidase (AC), neutral ceramidase (NC), and three alkaline ceramidases (ACER1, ACER2, and ACER3). By breaking down ceramide, ceramidases reduce its pro-apoptotic signaling and provide the substrate for the synthesis of pro-survival S1P.
-
Sphingosine Kinases (SphKs): These enzymes, SphK1 and SphK2, catalyze the phosphorylation of sphingosine to generate S1P. The activity of SphKs is often upregulated in cancer cells, contributing to the shift in the rheostat towards a pro-survival state.
The following diagram illustrates the core components of the ceramide/S1P rheostat.
Ceranib-2: A Potent Modulator of the Sphingolipid Rheostat
Ceranib-2 is a small molecule inhibitor of ceramidase activity. By blocking the hydrolysis of ceramide, Ceranib-2 effectively shifts the ceramide/S1P rheostat towards a pro-apoptotic state. This is achieved by increasing the intracellular concentration of various ceramide species and concurrently decreasing the levels of sphingosine and its pro-survival metabolite, S1P.
Mechanism of Action
Ceranib-2 acts as a non-lipid inhibitor of cellular ceramidase activity. While the precise binding mode and kinetic parameters for each ceramidase isozyme are still under investigation, studies have consistently shown that Ceranib-2 effectively inhibits overall ceramidase function in various cancer cell lines. This inhibition leads to the accumulation of endogenous ceramides, which then trigger downstream apoptotic signaling pathways.
The following diagram illustrates the mechanism of action of Ceranib-2.
Quantitative Effects of Ceranib-2
The inhibitory effects of Ceranib-2 on cell proliferation and its impact on the ceramide/S1P balance have been quantified in numerous studies. The following tables summarize key quantitative data from various cancer cell lines.
Table 1: IC50 Values of Ceranib-2 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| SKOV3 | Ovarian Adenocarcinoma | 0.73 | 72 | |
| SKOV3 | Ovarian Adenocarcinoma | 28 (for ceramidase activity) | 24 | |
| A549 | Non-Small Cell Lung Carcinoma | 22 | 24 | |
| H460 | Large Cell Lung Carcinoma | 8 | 24 | |
| MCF-7 | Breast Adenocarcinoma | 13 | 24 | |
| T-98G | Glioblastoma | 7 | 24 | |
| T-98G | Glioblastoma | 0.9 | 48 |
Table 2: Effects of Ceranib-2 on Sphingolipid Levels
| Cell Line | Treatment | Change in Total Ceramides | Change in Sphingosine | Change in S1P | Reference |
| SKOV3 | 3.125 µM Ceranib-2 | ~109% increase | Decreased to 16% of control | Decreased to 30% of control | |
| H460 | 25 µM Ceranib-2 | - | - | - |
Table 3: Ceranib-2 Induced Changes in Specific Ceramide Species in SKOV3 Cells
| Ceramide Species | Fold Change vs. Control | Ceranib-2 Concentration | Reference |
| dhC16-Cer | ~8-fold increase | 50 µM |
Downstream Signaling Pathways
The shift in the ceramide/S1P rheostat induced by Ceranib-2 triggers a cascade of downstream signaling events that ultimately determine the cell's fate.
Ceramide-Induced Apoptosis
Accumulated ceramide can initiate apoptosis through multiple pathways:
-
Mitochondrial Pathway: Ceramide can directly or indirectly lead to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c and other pro-apoptotic factors. This activates the caspase cascade, with caspase-9 as an initiator and caspase-3 as an effector caspase, leading to the execution of apoptosis.
-
Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) and p38 MAPK Pathways: Ceramide accumulation can activate these stress-activated pathways, which in turn can promote apoptosis.
-
Inhibition of Pro-Survival Pathways: Ceramide can antagonize pro-survival signaling, such as the PI3K/Akt pathway, further tipping the balance towards apoptosis.
The following diagram depicts the ceramide-induced apoptotic signaling pathway.
S1P-Mediated Survival Signaling
Conversely, S1P promotes cell survival through the activation of its receptors (S1PRs), which are coupled to various G proteins. This can lead to the activation of several pro-survival signaling pathways, including:
-
PI3K/Akt Pathway: A major signaling cascade downstream of S1PRs that promotes cell survival, proliferation, and inhibits apoptosis.
-
Ras/ERK Pathway: Another key pathway that regulates cell proliferation and survival.
The diagram below illustrates the S1P-mediated survival signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the ceramide/S1P rheostat and the effects of inhibitors like Ceranib-2.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of Ceranib-2 or other compounds. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with Ceranib-2 or other apoptosis-inducing agents for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Ceramidase Activity Assay
This assay measures the enzymatic activity of ceramidases in cell lysates or purified enzyme preparations.
Principle: A fluorogenic or chromogenic ceramide analog is used as a substrate. The cleavage of the substrate by ceramidase releases a fluorescent or colored product, which can be quantified.
Protocol (using a fluorogenic substrate):
-
Lysate Preparation: Prepare cell lysates by sonication or detergent lysis in an appropriate buffer.
-
Reaction Mixture: In a microplate, prepare a reaction mixture containing the cell lysate, the fluorogenic ceramide substrate, and the appropriate reaction buffer (e.g., acetate buffer pH 4.5 for acid ceramidase).
-
Incubation: Incubate the plate at 37°C for a specific time period (e.g., 1-2 hours).
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., a basic buffer to shift the pH).
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: Calculate the ceramidase activity based on a standard curve generated with the fluorescent product.
Quantification of Ceramide and S1P by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of individual sphingolipid species.
Principle: Cellular lipids are extracted and separated by liquid chromatography. The eluted lipids are then ionized and fragmented in a mass spectrometer. Specific precursor-product ion transitions are monitored for each sphingolipid species, allowing for highly sensitive and specific quantification.
Workflow:
-
Lipid Extraction: Extract total lipids from cell pellets using a suitable solvent system (e.g., Bligh-Dyer or Folch extraction).
-
Internal Standards: Add a known amount of a non-endogenous internal standard for each class of sphingolipid (e.g., C17-ceramide) to the sample before extraction for accurate quantification.
-
LC Separation: Separate the lipid extract using a reverse-phase or HILIC liquid chromatography column.
-
MS/MS Detection: Analyze the eluate using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Quantify the amount of each sphingolipid species by comparing its peak area to that of the corresponding internal standard and using a calibration curve.
The following diagram outlines a general experimental workflow for evaluating a ceramidase inhibitor.
References
- 1. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ceranib-2 (Ceramidase inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Ceranib-1: A Technical Guide to its Structural and Functional Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceranib-1 is a potent, specific, and cell-permeable inhibitor of neutral ceramidases, the enzymes responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By blocking this key step in sphingolipid metabolism, Ceranib-1 leads to the intracellular accumulation of ceramide, a bioactive lipid known to mediate various cellular processes including apoptosis, cell cycle arrest, and senescence. This has positioned Ceranib-1 as a valuable tool for studying the intricate roles of ceramide signaling and as a potential therapeutic agent in oncology and other diseases characterized by dysregulated sphingolipid metabolism. This technical guide provides a comprehensive overview of the structural and functional analysis of Ceranib-1, including detailed experimental protocols and a summary of its effects on cellular signaling pathways.
Chemical Structure and Properties
Ceranib-1, with the chemical name 3-[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-6-methyl-4-phenyl-2(1H)-quinolinone, is a non-lipid small molecule inhibitor of ceramidase.[1] Its structure is distinct from the natural substrate, ceramide, allowing for specific targeting of the enzyme's active site.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₁NO₃ | [2] |
| Molecular Weight | 395.45 g/mol | [3] |
| CAS Number | 328076-61-5 | [3] |
Mechanism of Action
Ceranib-1 exerts its biological effects by directly inhibiting the activity of neutral ceramidases. This inhibition leads to a shift in the cellular sphingolipid rheostat, the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[1] By preventing the breakdown of ceramide, Ceranib-1 promotes its accumulation, thereby driving cellular outcomes such as apoptosis and inhibition of proliferation.
Quantitative Analysis of Ceranib-1 Activity
The inhibitory effects of Ceranib-1 have been quantified in various in vitro studies, primarily using cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| Ceramidase Inhibition | |||
| IC₅₀ | SKOV3 | 55 µM | |
| Cell Proliferation Inhibition | |||
| IC₅₀ | SKOV3 | 3.9 ± 0.3 µM |
Impact on Cellular Sphingolipid Levels
Treatment of cells with Ceranib-1 leads to significant alterations in the intracellular concentrations of key sphingolipids.
| Sphingolipid | Cell Line | Treatment Conditions | Change | Reference |
| Total Ceramides | SKOV3 | 12.5 µM Ceranib-1 | ~32% increase | |
| C₁₄, C₂₄, C₂₆, C₂₆:₁ Ceramides | SKOV3 | 12.5 µM Ceranib-1 | Accumulation | |
| Sphingosine | SKOV3 | Dose-dependent | Decrease to 10% of control | |
| Sphingosine-1-Phosphate (S1P) | SKOV3 | Dose-dependent | Decrease to 34% of control |
Experimental Protocols
Fluorogenic Ceramidase Assay
This assay measures the activity of cellular ceramidases using a synthetic fluorogenic substrate.
Materials:
-
SKOV3 human ovarian cancer cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Fluorogenic ceramidase substrate (e.g., a derivative of umbelliferone)
-
Ceranib-1
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Seed SKOV3 cells in a 96-well plate at a density of 1.8 x 10⁴ cells/well and incubate overnight.
-
Remove the culture medium and wash the cells with sterile phosphate-buffered saline (PBS).
-
Add 100 µL of fresh DMEM containing 16 µM of the fluorogenic ceramidase substrate to each well.
-
Immediately add Ceranib-1 at various concentrations (or DMSO as a vehicle control) to the wells.
-
Incubate the plate at 37°C in a 5% CO₂ environment for the desired time (e.g., 24 hours).
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorogenic substrate (e.g., Ex: 355 nm, Em: 460 nm for umbelliferone-based substrates).
-
Calculate the percentage of ceramidase inhibition relative to the vehicle control.
Cell Viability (MTS) Assay
The MTS assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
SKOV3 cells
-
DMEM with 10% FBS
-
Ceranib-1
-
96-well plates
-
MTS reagent
-
Spectrophotometer (plate reader)
Procedure:
-
Seed SKOV3 cells in a 96-well plate at a suitable density for proliferation assays (e.g., 4 x 10³ cells/well).
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of Ceranib-1 (or vehicle control) for the desired duration (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Sphingolipid Extraction and Analysis by Mass Spectrometry
This protocol outlines the general steps for the extraction and quantification of cellular sphingolipids.
Materials:
-
Ceranib-1 treated cells
-
Internal standards for various sphingolipid species
-
Solvents for extraction (e.g., methanol, chloroform, water)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Harvest cells and wash with cold PBS.
-
Perform lipid extraction using a standard method such as the Bligh-Dyer or Folch method, including the addition of internal standards.
-
Separate the lipid classes using liquid chromatography.
-
Quantify the individual sphingolipid species using tandem mass spectrometry.
-
Normalize the data to an internal standard and cell number or protein concentration.
Effects on Cellular Signaling Pathways
The accumulation of ceramide induced by Ceranib-1 triggers downstream signaling cascades that ultimately lead to apoptosis and cell cycle arrest.
Activation of Stress-Activated Protein Kinases (SAPK)/JNK and p38 MAPK
Ceramide is a known activator of the ASK1-JNK/p38 MAPK signaling axis. This pathway is crucial for mediating cellular stress responses, including apoptosis.
Inhibition of the Akt Survival Pathway
Ceramide accumulation can lead to the inactivation of the pro-survival kinase Akt (Protein Kinase B). This is often mediated by ceramide-activated protein phosphatases, such as PP2A, which dephosphorylate and inactivate Akt.
Conclusion
Ceranib-1 is a critical research tool for dissecting the complex roles of ceramide in cellular signaling. Its ability to potently and specifically inhibit neutral ceramidase allows for the controlled manipulation of the ceramide/S1P rheostat, providing valuable insights into the mechanisms governing cell fate. The detailed protocols and functional data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Ceranib-1 in their studies and to explore its therapeutic potential. Further investigation into the precise molecular interactions of Ceranib-1 with ceramidase and the downstream effectors of ceramide signaling will continue to enhance our understanding of sphingolipid biology and its implications in health and disease.
References
Ceranib-1: A Technical Guide to its Role in Modulating Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceranib-1 is a potent, specific, and reversible inhibitor of neutral ceramidase (nCDase), a key enzyme in sphingolipid metabolism. By blocking the hydrolysis of ceramide to sphingosine, Ceranib-1 effectively elevates intracellular ceramide levels while decreasing the concentrations of sphingosine and its pro-survival metabolite, sphingosine-1-phosphate (S1P). This modulation of the critical ceramide/S1P rheostat makes Ceranib-1 a valuable tool for investigating the intricate roles of these bioactive lipids in cellular signaling and a potential therapeutic agent in diseases characterized by dysregulated sphingolipid metabolism, such as cancer and inflammatory disorders. This technical guide provides an in-depth overview of Ceranib-1's mechanism of action, its impact on key cellular signaling pathways, quantitative data on its activity, and detailed protocols for its experimental application.
Introduction: The Sphingolipid Rheostat and the Role of Neutral Ceramidase
Sphingolipids are a class of bioactive lipids that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The balance between two key sphingolipids, ceramide and sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate.[1][2] Generally, an accumulation of ceramide pushes cells towards apoptosis and cell cycle arrest, while elevated S1P levels promote cell survival, proliferation, and migration.[3][4]
Neutral ceramidase (nCDase) is a pivotal enzyme that governs this rheostat by catalyzing the hydrolysis of ceramide into sphingosine. Sphingosine can then be phosphorylated by sphingosine kinases (SphK) to form S1P.[1] By inhibiting nCDase, Ceranib-1 directly intervenes in this pathway, leading to an accumulation of pro-apoptotic ceramide and a depletion of pro-survival S1P.
Mechanism of Action of Ceranib-1
Ceranib-1 acts as a competitive inhibitor of neutral ceramidase. Its inhibitory action leads to a significant increase in various intracellular ceramide species. Concurrently, the reduction in sphingosine availability results in decreased production of S1P. This shift in the ceramide/S1P ratio is the primary mechanism through which Ceranib-1 exerts its biological effects.
Modulation of Cellular Signaling Pathways by Ceranib-1
The Ceranib-1-induced shift in the sphingolipid rheostat has profound effects on multiple downstream signaling pathways, influencing apoptosis, cell cycle progression, and inflammatory responses.
Apoptotic Pathways
Ceramide accumulation is a well-established trigger for apoptosis. Ceranib-1 treatment has been shown to activate both intrinsic and extrinsic apoptotic pathways. This is often mediated through the activation of stress-activated protein kinases (SAPK)/c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. Concurrently, Ceranib-1 can inhibit pro-survival pathways such as the Akt signaling cascade.
References
- 1. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New fluorogenic probes for neutral and alkaline ceramidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Efficacy of Ceranib-1 in Ovarian Cancer
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational preclinical research on Ceranib-1, a novel inhibitor of human ceramidase, and its potential application in ovarian cancer therapy. The document details its mechanism of action, summarizes key quantitative findings from in vitro studies, outlines experimental protocols, and visualizes the underlying biological pathways and workflows.
Core Concept: The Ceramide/S1P Rheostat in Cancer
The fate of a cancer cell—whether it proliferates or undergoes apoptosis—is significantly influenced by the intracellular balance of two key sphingolipids: ceramide and sphingosine-1-phosphate (S1P). This balance is often termed the "ceramide/S1P rheostat".[1][2][3]
-
Ceramide: Acts as a tumor-suppressor lipid. Its accumulation within the cell activates signaling cascades that lead to cell cycle arrest and apoptosis.[1][4]
-
Sphingosine-1-Phosphate (S1P): Acts as a pro-survival lipid. It promotes cellular proliferation, migration, and angiogenesis while inhibiting apoptosis.
Ceramidases are critical enzymes that regulate this rheostat by hydrolyzing ceramide into sphingosine, which is then phosphorylated to form S1P. By inhibiting ceramidase, compounds like Ceranib-1 can shift the rheostat's balance, increasing pro-apoptotic ceramide levels and decreasing pro-survival S1P levels, thereby inducing cancer cell death.
Quantitative Data Summary
The following tables summarize the quantitative results from preliminary studies of Ceranib-1 in the human ovarian adenocarcinoma cell line, SKOV3.
Table 1: In Vitro Efficacy of Ceranib-1 in SKOV3 Ovarian Cancer Cells
| Parameter | Value | Treatment Duration | Notes |
|---|---|---|---|
| Ceramidase Activity Inhibition (IC50) | 55 µM | 24 hours | Measures the concentration required to inhibit 50% of cellular ceramidase activity. |
| Anti-proliferative Activity (IC50) | 3.9 ± 0.3 µM | 72 hours | Measures the concentration required to inhibit 50% of cell proliferation. |
| Anti-proliferative Activity with Paclitaxel (IC50) | 4.10 ± 0.42 µM | 72 hours | IC50 of Ceranib-1 when used as a single agent in combination experiments. |
Table 2: Effect of Ceranib-1 on Intracellular Sphingolipid Levels in SKOV3 Cells
| Sphingolipid | Change Relative to Control | Treatment | Notes |
|---|---|---|---|
| Total Ceramides | ~32% Increase | 12.5 µM Ceranib-1 for 24 hr | Accumulation observed in species including C14, C24, C26, and C26:1 ceramides. |
| Sphingosine | Decrease to 10% of control | Dose-dependent | Ceranib-1 blocks the production of sphingosine from ceramide. |
| Sphingosine-1-Phosphate (S1P) | Decrease to 34% of control | Dose-dependent | Reduced sphingosine precursor leads to lower S1P levels. |
Signaling Pathway and Mechanism of Action
Ceranib-1 functions by directly inhibiting ceramidase enzymes. This inhibition disrupts the normal catabolism of ceramide, leading to its accumulation. The elevated ceramide levels and corresponding decrease in S1P trigger downstream signaling events that collectively promote apoptosis and inhibit cell proliferation in ovarian cancer cells.
Caption: Ceranib-1 inhibits ceramidase, causing ceramide to accumulate and S1P to decrease.
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate Ceranib-1's effects on ovarian cancer cells.
4.1 Cell Culture
-
Cell Line: SKOV3 (human ovarian adenocarcinoma).
-
Media: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
4.2 Cell Proliferation / Viability Assay (Sulforhodamine B - SRB Assay) This assay quantifies cell number based on the measurement of cellular protein content.
-
Seeding: SKOV3 cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.
-
Treatment: Cells are treated with varying concentrations of Ceranib-1 (e.g., 10 nM to 100 µM) or vehicle control (DMSO) for 72 hours.
-
Fixation: The medium is removed, and cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Plates are washed five times with deionized water and allowed to air dry.
-
Staining: 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing four times with 1% acetic acid. Plates are air-dried.
-
Solubilization: The bound stain is solubilized with 10 mM Tris base solution.
-
Quantification: The absorbance is measured at 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
4.3 Cellular Ceramidase Activity Assay This assay measures the activity of cellular ceramidases using a fluorogenic substrate.
-
Seeding: Near-confluent SKOV3 cells in 96-well plates are used.
-
Treatment: Cells are incubated with varying concentrations of Ceranib-1 or Ceranib-2 in media containing a fluorogenic ceramidase substrate (e.g., 16 µM RBM14-C12) for 24 hours at 37°C.
-
Measurement: The hydrolysis of the substrate, which releases a fluorescent product, is measured using a fluorescence plate reader.
-
Analysis: The decrease in fluorescence in treated cells compared to vehicle-treated controls indicates inhibition of ceramidase activity. The IC50 value is determined from the dose-response curve.
4.4 Quantification of Intracellular Sphingolipids This protocol uses High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to measure the levels of various sphingolipid species.
-
Cell Treatment: Near-confluent SKOV3 cells are treated with Ceranib-1 (e.g., 12.5 µM) or vehicle for 24 hours.
-
Lipid Extraction: Cells are harvested, and lipids are extracted using a solvent system (e.g., a modified Bligh-Dyer method with chloroform/methanol/water). Internal standards for each lipid class are added for quantification.
-
HPLC Separation: The extracted lipids are separated on a C18 reverse-phase HPLC column.
-
Mass Spectrometry: The separated lipids are introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify specific ceramide, sphingosine, and S1P species.
-
Data Analysis: Lipid levels are normalized to the internal standards and total cellular protein or phosphate content.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for preclinical evaluation and the logical framework of the ceramide/S1P rheostat.
Caption: The workflow for testing Ceranib-1's effects on ovarian cancer cells in vitro.
Caption: Ceranib-1 shifts the cellular rheostat towards high ceramide, promoting apoptosis.
Conclusion and Future Directions
Preliminary in vitro studies demonstrate that Ceranib-1 is a potent inhibitor of cellular ceramidase activity in SKOV3 ovarian cancer cells. By elevating intracellular ceramide levels and diminishing sphingosine and S1P, Ceranib-1 effectively inhibits cell proliferation. Furthermore, its activity is additive when used in combination with standard chemotherapeutic agents like paclitaxel. These findings establish ceramidase as a viable therapeutic target in ovarian cancer and position Ceranib-1 and its analogs as promising candidates for further preclinical and clinical development. Future studies should aim to evaluate the in vivo efficacy in ovarian cancer xenograft models, explore potential resistance mechanisms, and identify predictive biomarkers for patient stratification.
References
- 1. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and evaluation of inhibitors of human ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gavinpublishers.com [gavinpublishers.com]
- 4. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ceranib-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceranib-1 is a small molecule inhibitor of ceramidases, enzymes that play a crucial role in sphingolipid metabolism.[1][2] By blocking the hydrolysis of ceramide into sphingosine, Ceranib-1 leads to the intracellular accumulation of ceramide, a bioactive lipid known to mediate cellular stress responses, cell cycle arrest, and apoptosis.[1][3][4] Conversely, the levels of sphingosine and its pro-survival metabolite, sphingosine-1-phosphate (S1P), are decreased. This modulation of the ceramide/S1P rheostat makes Ceranib-1 a valuable tool for investigating the roles of sphingolipids in cell signaling and a potential therapeutic agent in oncology and other fields. These application notes provide detailed protocols for the use of Ceranib-1 in cell culture experiments, focusing on assessing its effects on cell viability and apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of Ceranib-1 and its Analog Ceranib-2
| Compound | Cell Line | Assay | IC50 Value | Incubation Time | Reference |
| Ceranib-1 | SKOV3 (Ovarian Cancer) | Cell Proliferation | 3.9 ± 0.3 µM | 72 hours | |
| Ceranib-1 | SKOV3 (Ovarian Cancer) | Ceramidase Activity | 55 µM | 24 hours | |
| Ceranib-2 | SKOV3 (Ovarian Cancer) | Cell Proliferation | 0.73 ± 0.03 µM | 72 hours | |
| Ceranib-2 | SKOV3 (Ovarian Cancer) | Ceramidase Activity | 28 µM | 24 hours | |
| Ceranib-2 | A-498 (Renal Cell Carcinoma) | Cell Viability | 31 µM | 72 hours | |
| Ceranib-2 | MCF-7 (Breast Cancer) | Apoptosis Induction | IC50 dose | Not Specified | |
| Ceranib-2 | MDA MB-231 (Breast Cancer) | Apoptosis Induction | IC50 dose | Not Specified |
Signaling Pathways and Experimental Workflow
Caption: Mechanism of Action of Ceranib-1.
References
- 1. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and evaluation of inhibitors of human ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characteristics of apoptosis induction in human breast cancer cells treated with a ceramidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ceranib-1 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceranib-1 is a potent, cell-permeable inhibitor of ceramidase activity. Ceramidases are critical enzymes in sphingolipid metabolism that hydrolyze ceramide into sphingosine, which is subsequently phosphorylated to form sphingosine-1-phosphate (S1P). The balance between the pro-apoptotic signaling molecule, ceramide, and the pro-survival signaling molecule, S1P, often referred to as the "sphingolipid rheostat," is crucial in determining cell fate.[1][2][3] By inhibiting ceramidase, Ceranib-1 elevates intracellular ceramide levels and reduces S1P levels, thereby shifting the rheostat towards apoptosis.[1][4] This mechanism makes Ceranib-1 a valuable tool for cancer research and a potential therapeutic agent.
These application notes provide detailed protocols for utilizing Ceranib-1 in various in vitro assays to study its effects on cell viability, apoptosis, and sphingolipid metabolism.
Mechanism of Action of Ceranib-1
Ceranib-1 functions by directly inhibiting the activity of cellular ceramidases. This inhibition prevents the breakdown of ceramide, leading to its accumulation within the cell. Elevated ceramide levels are known to trigger various cellular stress responses that culminate in apoptosis (programmed cell death). Concurrently, the reduction in sphingosine production leads to decreased levels of S1P, a potent signaling lipid that promotes cell proliferation, survival, and angiogenesis. The dual effect of Ceranib-1—increasing pro-apoptotic ceramide while decreasing pro-survival S1P—makes it an effective agent for inducing cell death in cancer cells.
Figure 1. Ceranib-1 inhibits ceramidase, leading to ceramide accumulation and apoptosis.
Data Presentation: Quantitative Effects of Ceranib-1
The following tables summarize the quantitative data reported for Ceranib-1 in various in vitro studies, primarily using the SKOV3 human ovarian cancer cell line.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Ceramidase Inhibition) | SKOV3 | 55 µM | |
| IC₅₀ (Cell Proliferation) | SKOV3 | 3.9 ± 0.3 µM (72h) |
Table 1. IC₅₀ Values of Ceranib-1 in SKOV3 Cells.
| Analyte | Cell Line | Treatment | Change vs. Control | Reference |
| Total Ceramides | SKOV3 | 12.5 µM Ceranib-1 (24h) | ~32% Increase | |
| Sphingosine | SKOV3 | 12.5 µM Ceranib-1 (24h) | ~90% Decrease | |
| Sphingosine-1-Phosphate | SKOV3 | 12.5 µM Ceranib-1 (24h) | ~66% Decrease |
Table 2. Effect of Ceranib-1 on Intracellular Sphingolipid Levels.
Experimental Protocols
Preparation of Ceranib-1 Stock Solution
Proper preparation of the inhibitor is critical for reproducible results.
-
Reagent: Ceranib-1 (MW: 395.45)
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
-
Procedure:
-
Prepare a 10 mM stock solution by dissolving 3.95 mg of Ceranib-1 in 1 mL of DMSO.
-
Use ultrasonic treatment if necessary to ensure the powder is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
-
For experiments, dilute the stock solution in a fresh culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Viability / Proliferation Assay (MTT Assay)
This protocol is designed to determine the IC₅₀ value of Ceranib-1 on a given adherent cell line.
Figure 2. Workflow for determining Ceranib-1 IC₅₀ using the MTT assay.
-
Materials:
-
96-well flat-bottom cell culture plates
-
Ceranib-1 stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the assay. Incubate overnight (37°C, 5% CO₂).
-
Ceranib-1 Treatment: Prepare serial dilutions of Ceranib-1 in complete medium from the 10 mM stock. A suggested starting range is 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Ceranib-1. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "medium only" blank.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if available.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of Ceranib-1 concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with Ceranib-1.
-
Materials:
-
6-well cell culture plates
-
Ceranib-1 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment: Seed cells (e.g., 2-5 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with Ceranib-1 at the desired concentration (e.g., 1x and 2x the predetermined IC₅₀) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Aspirate the media (containing floating cells) into a centrifuge tube. Gently wash the adherent cells with PBS, then detach them using trypsin. Combine the trypsinized cells with the floating cells in the same tube.
-
Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
In Vitro Ceramidase Activity Assay
This assay measures the ability of Ceranib-1 to inhibit ceramidase activity in cell lysates using a fluorogenic substrate.
-
Materials:
-
Cell lysate from the cell line of interest
-
Fluorogenic ceramidase substrate (e.g., Rbm14-12)
-
Ceranib-1 stock solution
-
Assay buffer (e.g., 25 mM sodium acetate, pH 4.5 for acid ceramidase)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (e.g., Excitation = 355 nm, Emission = 460 nm)
-
-
Protocol:
-
Prepare Cell Lysate: Culture cells to near-confluence, harvest, and lyse them using an appropriate lysis buffer (e.g., containing sucrose and protease inhibitors). Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Assay Setup: In each well of a 96-well plate, add:
-
Assay Buffer
-
Ceranib-1 at various concentrations (or DMSO for control)
-
Cell lysate (a fixed amount, e.g., 10-25 µg of protein)
-
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at 37°C to allow Ceranib-1 to interact with the ceramidases in the lysate.
-
Initiate Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction (e.g., final concentration of 16-20 µM).
-
Incubation: Incubate the plate for a set time (e.g., 3-5 hours) at 37°C, protected from light.
-
Measurement: Measure the increase in fluorescence using a plate reader at the appropriate wavelengths.
-
Data Analysis: Calculate the percentage of ceramidase inhibition for each Ceranib-1 concentration relative to the DMSO control. Plot the percent inhibition against the log of Ceranib-1 concentration to determine the IC₅₀ for ceramidase activity.
-
Measurement of Intracellular Ceramide by LC-MS/MS
This protocol outlines the steps for treating cells with Ceranib-1 and preparing them for lipid analysis.
-
Materials:
-
6-well or 10 cm cell culture plates
-
Ceranib-1 stock solution
-
Solvents for extraction (e.g., chloroform, methanol, heptane, isopropanol)
-
Internal standards (e.g., D7-labeled ceramides)
-
LC-MS/MS system
-
-
Protocol:
-
Cell Treatment: Culture cells to near-confluence in 6-well or 10 cm plates. Treat cells with Ceranib-1 (e.g., 12.5 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Harvesting: After treatment, wash cells twice with ice-cold PBS. Scrape the cells into a new tube and centrifuge to pellet.
-
Lipid Extraction: a. Resuspend the cell pellet in a known volume of PBS. b. Perform a lipid extraction using a standard method such as Bligh-Dyer or Folch extraction. This typically involves adding a mixture of chloroform and methanol to the cell suspension, followed by vortexing and centrifugation to separate the organic (lipid-containing) and aqueous phases. c. Add internal standards to the samples before extraction to account for sample loss and ionization differences.
-
Sample Preparation: Transfer the lower organic phase to a new tube and dry it under a stream of nitrogen gas.
-
Analysis: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., heptane/isopropanol/ethanol).
-
LC-MS/MS: Inject the sample into the LC-MS/MS system. Use a suitable chromatography method (e.g., normal-phase liquid chromatography) to separate different ceramide species. Use tandem mass spectrometry (MS/MS) to identify and quantify specific ceramide species based on their mass-to-charge ratio and fragmentation patterns.
-
Data Analysis: Quantify the levels of different ceramide species by comparing their peak areas to those of the internal standards. Normalize the results to the total protein or cell number from a parallel plate.
-
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Measurement of neutral ceramidase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
Ceranib1 solubility and stock solution preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ceranib-1 is a potent and specific inhibitor of neutral ceramidase, an enzyme that plays a crucial role in the sphingolipid metabolic pathway.[1][2] By blocking the hydrolysis of ceramide into sphingosine and a free fatty acid, Ceranib-1 leads to the intracellular accumulation of ceramide.[3] The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is critical for determining cell fate.[3] Consequently, Ceranib-1 can induce cell cycle arrest and apoptosis, making it a valuable tool for cancer research and a potential therapeutic agent. These application notes provide detailed information on the solubility of Ceranib-1 and protocols for the preparation of stock solutions.
Data Presentation: Ceranib-1 Solubility
The solubility of Ceranib-1 in common laboratory solvents is summarized in the table below. It is highly soluble in dimethyl sulfoxide (DMSO). For aqueous-based assays, a stock solution in an organic solvent should be prepared first and then diluted into the aqueous buffer.
| Solvent | Solubility | Molar Equivalent | Notes |
| DMSO | 100 mg/mL | 252.88 mM | May require ultrasonication to fully dissolve. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. |
| Ethanol | Not specified | Not specified | A related compound, Ceranib-2, was recrystallized from aqueous ethanol, suggesting some solubility. However, ethanol alone may lead to dissolution of lipid membranes at certain concentrations. |
| Water | Sparingly soluble | Not specified | Direct dissolution in aqueous buffers is not recommended. |
| In Vivo Formulations | 2.5 mg/mL | 6.32 mM | Soluble in co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil. |
Molecular Weight of Ceranib-1: 395.45 g/mol
Signaling Pathway of Ceranib-1
Ceranib-1 targets the sphingolipid metabolic pathway, a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Ceramidases are central enzymes in this pathway, catalyzing the breakdown of ceramide into sphingosine. Sphingosine can then be phosphorylated by sphingosine kinases (SK) to form sphingosine-1-phosphate (S1P). Ceramide and S1P generally have opposing effects on cell fate; ceramide accumulation is associated with apoptosis, while S1P promotes cell survival and proliferation. This balance is often referred to as the "ceramide/S1P rheostat."
Ceranib-1 inhibits ceramidase activity, leading to an increase in intracellular ceramide levels and a decrease in the levels of sphingosine and S1P. This shift in the rheostat towards ceramide accumulation can trigger programmed cell death, making ceramidase inhibitors like Ceranib-1 a focus of anti-cancer drug development.
Experimental Protocols
This protocol describes the preparation of a high-concentration stock solution of Ceranib-1 for in vitro use.
Materials:
-
Ceranib-1 powder (MW: 395.45 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettors and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing Ceranib-1: Accurately weigh out 1 mg of Ceranib-1 powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: To prepare a 10 mM stock solution, add 252.88 µL of anhydrous DMSO to the tube containing the 1 mg of Ceranib-1. Note: Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle or a properly stored anhydrous grade to ensure maximum solubility.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication: If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.
-
Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Calculation for Stock Solution Preparation:
| Desired Concentration | Mass of Ceranib-1 | Volume of DMSO |
| 1 mM | 1 mg | 2.5288 mL |
| 5 mM | 1 mg | 0.5058 mL |
| 10 mM | 1 mg | 0.2529 mL |
This protocol outlines the dilution of the DMSO stock solution into a cell culture medium for experimental use.
Materials:
-
10 mM Ceranib-1 stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes and pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM Ceranib-1 stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for your experiment (e.g., typical working concentrations range from 10 nM to 10 µM).
-
Mixing: Gently mix the working solutions by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.
-
Application to Cells: Add the prepared working solutions to your cell cultures. Ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
References
Application Notes and Protocols for Ceranib-1 Administration in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceranib-1 is a small molecule inhibitor of ceramidases, enzymes that play a crucial role in the sphingolipid metabolic pathway.[1][2] By inhibiting the hydrolysis of ceramide, Ceranib-1 leads to the intracellular accumulation of this pro-apoptotic lipid and a concurrent decrease in the pro-survival signaling molecules, sphingosine and sphingosine-1-phosphate (S1P).[2][3] This modulation of the ceramide/S1P rheostat makes Ceranib-1 and its analogs a subject of interest for investigation in oncology and other fields where this signaling axis is dysregulated.[3]
These application notes provide a comprehensive overview of the available data on the in vivo administration of ceramidase inhibitors, with a focus on providing protocols applicable to Ceranib-1. It is important to note that while extensive in vitro data is available for Ceranib-1, detailed in vivo studies in the public domain have primarily utilized its more potent analog, Ceranib-2. The provided in vivo protocols and quantitative data are therefore largely based on studies involving Ceranib-2, offering a robust starting point for the in vivo evaluation of Ceranib-1.
Mechanism of Action: The Ceramide/S1P Rheostat
Ceranib-1 exerts its biological effects by inhibiting ceramidases, which are central to the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate. An accumulation of ceramide can trigger cell cycle arrest and apoptosis through various signaling pathways, including the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, while inhibiting pro-survival pathways like the Akt signaling cascade.
Data Presentation
The following tables summarize the quantitative data for Ceranib-1 and its potent analog, Ceranib-2, from in vitro and in vivo studies.
Table 1: In Vitro Activity of Ceranib-1 and Ceranib-2
| Compound | Target | Assay | Cell Line | IC₅₀ Value | Reference |
| Ceranib-1 | Ceramidase | Fluorogenic substrate assay | SKOV3 | 55 µM | |
| Ceranib-2 | Ceramidase | Fluorogenic substrate assay | SKOV3 | 28 µM | |
| Ceranib-1 | Proliferation | Sulforhodamine B (SRB) assay | SKOV3 | 3.9 ± 0.3 µM | |
| Ceranib-2 | Proliferation | Sulforhodamine B (SRB) assay | SKOV3 | 0.73 ± 0.03 µM |
Table 2: In Vivo Administration and Efficacy of Ceranib-2 in a Murine Mammary Adenocarcinoma Model
| Parameter | Details | Reference |
| Animal Model | Female Balb/c mice | |
| Tumor Model | Subcutaneous injection of JC murine mammary adenocarcinoma cells | |
| Compound | Ceranib-2 | |
| Dosage | 20 and 50 mg/kg | |
| Administration Route | Intraperitoneal (IP) injection | |
| Vehicle | PEG:DMSO (1:1) | |
| Treatment Schedule | Daily for 5 days per week | |
| Efficacy | Dose-dependent suppression in tumor growth | |
| Toxicity | No overt signs of toxicity or changes in body weight |
Table 3: Pharmacokinetic Profile of Ceranib-2 in Mice
| Parameter | Details | Reference |
| Animal Model | Female Balb/c mice | |
| Dosage | 50 mg/kg | |
| Administration Route | Intraperitoneal (IP) injection | |
| Peak Plasma Concentration | ~40 µM at 2 hours post-injection | |
| Duration Above IC₅₀ | Plasma concentration remained above the in vitro antiproliferative IC₅₀ for approximately 6 hours |
Experimental Protocols
The following protocols are based on established methodologies for the in vivo administration of small molecule inhibitors in mice and are adapted from studies involving Ceranib-2.
Protocol 1: Preparation of Ceranib-1 Formulation for In Vivo Administration
This protocol describes the preparation of a Ceranib-1 solution suitable for intraperitoneal injection in mice, based on a formulation suggested by a commercial supplier.
Materials:
-
Ceranib-1 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution: Dissolve Ceranib-1 in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved. This stock solution can be stored at -20°C for up to one month or -80°C for up to six months.
-
Prepare the working solution (prepare freshly on the day of use):
-
For a final concentration of 2.5 mg/mL, in a sterile tube, add 100 µL of the 25 mg/mL Ceranib-1 DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing or pipetting until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is homogenous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. The resulting solution should be clear.
-
Note: The final concentration and vehicle composition may need to be optimized depending on the required dosage and the specific animal model. It is recommended to perform a small-scale formulation test to ensure solubility and stability.
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the antitumor efficacy of Ceranib-1 in a subcutaneous tumor model in mice, based on the methodology used for Ceranib-2.
Materials and Animals:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Cancer cell line of interest
-
Prepared Ceranib-1 formulation
-
Vehicle control (formulation without Ceranib-1)
-
Sterile syringes (1 mL) and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n = 10-15 mice per group).
-
Treatment Administration:
-
Administer Ceranib-1 (e.g., 20 or 50 mg/kg) via intraperitoneal injection to the treatment group.
-
Administer an equivalent volume of the vehicle to the control group.
-
Follow a defined treatment schedule (e.g., daily injections for 5 consecutive days, followed by a 2-day break, for 3 weeks).
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Measure the body weight of each mouse 2-3 times per week as an indicator of general health and toxicity.
-
Observe the animals daily for any signs of distress or toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or for a set duration. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the antitumor efficacy of Ceranib-1.
Safety and Toxicology Considerations
Based on the in vivo study of Ceranib-2, repeated administration at doses up to 50 mg/kg did not result in overt signs of toxicity, changes in body weight, or alterations in blood chemistry or cell counts. However, as with any investigational compound, it is crucial to conduct thorough toxicological assessments. Researchers should monitor animals closely for any adverse effects, including changes in behavior, appetite, weight loss, or signs of irritation at the injection site. The toxicological properties of Ceranib-1 have not been as extensively characterized in vivo, and therefore, careful dose-escalation studies are recommended for initial in vivo experiments.
Conclusion
Ceranib-1 is a valuable tool for investigating the role of the ceramide/S1P signaling pathway in various disease models. While in vivo data for Ceranib-1 is limited, the information available for its potent analog, Ceranib-2, provides a strong foundation for designing and conducting in vivo experiments. The protocols and data presented in these application notes are intended to serve as a guide for researchers to effectively utilize Ceranib-1 in their in vivo studies. As with all animal research, all procedures should be performed in accordance with institutional and national guidelines for animal welfare.
References
Application Notes and Protocols: Measuring Ceramide Accumulation After Ceranib-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for measuring the accumulation of ceramide in biological samples following treatment with Ceranib-1, a known ceramidase inhibitor. This document includes an overview of the underlying biological pathways, detailed experimental protocols, and data presentation guidelines.
Ceramide is a central bioactive lipid involved in critical cellular processes such as apoptosis, cell cycle arrest, and senescence.[1][2] Its intracellular levels are tightly regulated by a balance between synthesis and degradation. Ceramidases are key enzymes that hydrolyze ceramide into sphingosine, thus reducing its pro-apoptotic signaling.[2][3][4] Ceranib-1 is a small molecule inhibitor of ceramidases, leading to an accumulation of intracellular ceramide and subsequent induction of cell death in cancer cells. Monitoring the accumulation of ceramide is a critical step in evaluating the efficacy of Ceranib-1 and similar therapeutic agents.
Signaling Pathway: Ceramide Metabolism
Ceramide sits at the heart of sphingolipid metabolism. It can be generated through three primary pathways: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway. Conversely, ceramide can be catabolized by ceramidases to produce sphingosine, which can be further phosphorylated to sphingosine-1-phosphate (S1P), a pro-survival molecule. This balance between ceramide and S1P is often referred to as the "sphingolipid rheostat" and is crucial in determining cell fate. Inhibition of ceramidase by Ceranib-1 shifts this balance towards ceramide accumulation, promoting apoptosis.
Experimental Workflow for Measuring Ceramide Accumulation
The quantification of ceramide accumulation following Ceranib-1 treatment involves several key steps, from cell culture and treatment to lipid extraction and analysis. The most common and robust method for detailed ceramide species analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of Ceranib-1 and its more potent analog, Ceranib-2, on ceramide levels and cell viability.
Table 1: Effect of Ceranib-1 on Intracellular Sphingolipid Levels in SKOV3 Cells
| Treatment (24 hr) | Total Ceramide (% of Vehicle) | Sphingosine (% of Vehicle) | S1P (% of Vehicle) |
| Vehicle | 100 | 100 | 100 |
| Ceranib-1 (12.5 µM) | ~132 | ~10 | ~34 |
Table 2: Effect of Ceranib-2 on Intracellular Sphingolipid Levels in SKOV3 Cells
| Treatment (24 hr) | Total Ceramide (% of Vehicle) | Sphingosine (% of Vehicle) | S1P (% of Vehicle) |
| Vehicle | 100 | 100 | 100 |
| Ceranib-2 (12.5 µM) | >150 | <10 | <20 |
Table 3: Effect of Ceranib-2 on C2C12 Myotube Ceramide Content
| Treatment (2 hr) | Total Endogenous Ceramide (% of Basal) |
| Basal | 100 |
| Ceranib-2 | ~150 |
Experimental Protocols
Protocol 1: Cell Culture and Ceranib-1 Treatment
Materials:
-
Cancer cell line of interest (e.g., SKOV3 ovarian cancer cells, HT29 colon cancer cells)
-
Appropriate cell culture medium and supplements (e.g., DMEM, 10% FBS)
-
Ceranib-1 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in culture plates at a density that will allow for exponential growth during the treatment period.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of Ceranib-1 in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).
-
Remove the old medium and replace it with the medium containing the desired concentrations of Ceranib-1 or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
Protocol 2: Lipid Extraction
Materials:
-
Methanol
-
Chloroform
-
Water (LC-MS grade)
-
Internal standards (e.g., C17-ceramide)
-
Centrifuge
-
Glass vials
Procedure (Bligh-Dyer Method):
-
After treatment, wash the cells with ice-cold PBS and harvest by scraping.
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v).
-
Add the internal standard at a known concentration.
-
Vortex thoroughly and incubate on ice for 15 minutes.
-
Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass vial.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
Protocol 3: Ceramide Quantification by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
General Procedure:
-
Inject the resuspended lipid extract into the HPLC system.
-
Separate the different ceramide species using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water/methanol/formic acid and isopropanol/methanol/formic acid).
-
Introduce the eluent into the mass spectrometer.
-
Analyze the ceramide species using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor/product ion pairs for each ceramide species and the internal standard should be used.
-
Quantify the amount of each ceramide species by comparing its peak area to that of the internal standard.
Logical Relationship of Experimental Design
The experimental design aims to establish a causal link between Ceranib-1 treatment, the inhibition of ceramidase, the resulting accumulation of ceramide, and the downstream biological effects.
References
- 1. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide Metabolism Enzymes—Therapeutic Targets against Cancer | MDPI [mdpi.com]
- 3. Role of neutral ceramidase in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of neutral ceramidase in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Cell Viability After Ceranib-1 Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceranib-1 is a potent and specific inhibitor of ceramidase, a key enzyme in sphingolipid metabolism. By blocking the breakdown of ceramide, a pro-apoptotic lipid, and consequently reducing the levels of the pro-survival molecule sphingosine-1-phosphate (S1P), Ceranib-1 shifts the cellular rheostat towards apoptosis. This mechanism makes it a compound of significant interest in cancer research and drug development. These application notes provide detailed protocols for assessing the effects of Ceranib-1 on cell viability and elucidating its mechanism of action.
Mechanism of Action: The Ceramide/S1P Rheostat
Ceranib-1's primary mechanism of action is the inhibition of ceramidase, leading to an accumulation of intracellular ceramide.[1][2] This accumulation is a critical stress signal that can activate several downstream pathways culminating in apoptosis. The balance between pro-apoptotic ceramide and pro-survival S1P is often referred to as the "sphingolipid rheostat."[2] Ceranib-1 tips this balance in favor of cell death, making it an attractive agent for cancer therapy.[2][3]
Figure 1. Ceranib-1 inhibits ceramidase, leading to ceramide accumulation and S1P reduction, thereby promoting apoptosis.
Quantitative Data Summary
The following tables summarize the reported effects of Ceranib-1 and its more potent analog, Ceranib-2, on the viability of various cancer cell lines.
Table 1: IC50 Values of Ceranib Compounds in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Ceranib-1 | SKOV3 | Ovarian Cancer | 72 | 3.9 ± 0.3 | |
| Ceranib-2 | SKOV3 | Ovarian Cancer | 72 | 0.73 ± 0.03 | |
| Ceranib-2 | A549 | Lung Cancer | 24 | 22 | |
| Ceranib-2 | H460 | Lung Cancer | 24 | 8 | |
| Ceranib-2 | T-98G | Glioblastoma | 24 | 7 | |
| Ceranib-2 | T-98G | Glioblastoma | 48 | 0.9 | |
| Ceranib-2 | U-87MG | Glioblastoma | 24 | >10 | |
| Ceranib-2 | C6 | Glioma (rat) | 24 | >25 | |
| Ceranib-2 | HepG2 | Liver Cancer | 24 & 48 | ~10 (viability drop) |
Table 2: Apoptotic Effects of Ceranib-2
| Cell Line | Treatment | Incubation Time (h) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Reference |
| T-98G | 10 µM Ceranib-2 | 24 | 18 | Not specified | |
| T-98G | 25 µM Ceranib-2 | 24 | 21 | Not specified | |
| U-87MG | 10 µM Ceranib-2 | 24 | 16 | Not specified | |
| U-87MG | 25 µM Ceranib-2 | 24 | 37 | Not specified | |
| C6 | 25 µM Ceranib-2 | 24 | 8 | Not specified | |
| C6 | 50 µM Ceranib-2 | 24 | 24 | Not specified | |
| C6 | 50 µM Ceranib-2 | 48 | 52 | Not specified | |
| A-498 | IC50 (73 µM) Ceranib-2 | 48 | 11.59 | 0.27 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Ceranib-1 (or Ceranib-2) stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of Ceranib-1 in complete medium. Remove the medium from the wells and add 100 µL of the Ceranib-1 dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Ceranib-1 concentration).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Figure 2. Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with Ceranib-1 and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Harvesting: Harvest both adherent and suspension cells from the treatment and control groups. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol is for detecting the activation of stress-activated protein kinases (SAPK/JNK), p38 MAPK, and the cleavage of caspase-3.
Materials:
-
Cells treated with Ceranib-1 and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-cleaved caspase-3, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Ceranib-1-Induced Apoptotic Signaling Pathway
Ceranib-1-induced ceramide accumulation triggers cellular stress, leading to the activation of the SAPK/JNK and p38 MAPK pathways, which are key regulators of apoptosis. Concurrently, it can lead to the inhibition of the pro-survival Akt pathway. This cascade of events converges on the activation of caspases, the executioners of apoptosis.
References
Application Note: Quantitative Analysis of Sphingolipid Modulation by Ceranib-2 Using HPLC-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of sphingolipids in cultured cells following treatment with Ceranib-2, a potent ceramidase inhibitor. The methodology utilizes High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to accurately measure changes in various sphingolipid species. Ceranib-2 is known to inhibit the breakdown of ceramides, leading to their accumulation and a subsequent decrease in downstream metabolites such as sphingosine and sphingosine-1-phosphate (S1P).[1][2] This note offers a comprehensive workflow, from cell culture and treatment to lipid extraction and instrumental analysis, and includes expected quantitative changes in key sphingolipid species, presented in a clear, tabular format. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the experimental design and the biochemical implications of Ceranib-2 treatment.
Introduction
Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including cell proliferation, apoptosis, and signal transduction.[3] Ceramide, a central molecule in sphingolipid metabolism, is a known pro-apoptotic lipid.[3] Its intracellular levels are tightly regulated by a balance between its synthesis and degradation. Ceramidase is a key enzyme that hydrolyzes ceramide into sphingosine, which can then be phosphorylated to form sphingosine-1-phosphate (S1P), a pro-survival signaling molecule.[3] The balance between ceramide and S1P is often referred to as the "sphingolipid rheostat" and is critical in determining cell fate.
Ceranib-2 is a specific inhibitor of ceramidase, and by blocking this enzyme, it leads to the intracellular accumulation of various ceramide species and a concomitant reduction in sphingosine and S1P levels. This shift in the sphingolipid balance can induce apoptosis in cancer cells, making ceramidase an attractive target for cancer therapy. Accurate and robust analytical methods are essential to study the effects of ceramidase inhibitors like Ceranib-2 on sphingolipid metabolism. HPLC-Mass Spectrometry has emerged as a powerful technique for the sensitive and specific quantification of a wide range of sphingolipid species in complex biological matrices. This application note details a comprehensive protocol for such an analysis.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams were generated using Graphviz.
Experimental Protocols
Materials and Reagents
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Cell culture medium (e.g., DMEM, RPMI-1640)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Ceranib-2 (Cayman Chemical or equivalent)
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Dimethyl sulfoxide (DMSO)
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Phosphate Buffered Saline (PBS)
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Methanol (HPLC grade)
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Chloroform (HPLC grade)
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Water (HPLC grade)
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Formic acid (LC-MS grade)
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Ammonium formate (LC-MS grade)
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Internal standards for sphingolipids (e.g., C17-sphingosine, C17-ceramide, d7-sphingosine-1-phosphate; Avanti Polar Lipids)
Cell Culture and Treatment
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Culture your chosen cell line (e.g., a cancer cell line sensitive to ceramide-induced apoptosis) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
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Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.
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Prepare a stock solution of Ceranib-2 in DMSO.
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Treat cells with the desired concentration of Ceranib-2 (a typical starting point is in the range of 10-50 µM, based on the cell line's IC50). Include a vehicle control group treated with an equivalent volume of DMSO.
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Incubate the cells for the desired time period (e.g., 24 or 48 hours).
Sphingolipid Extraction (Modified Bligh-Dyer Method)
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After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
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Harvest the cells by scraping or trypsinization. Centrifuge the cell suspension and discard the supernatant.
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Resuspend the cell pellet in a known volume of PBS and count the cells for normalization.
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To a pellet of approximately 1-5 million cells, add 1 mL of a chloroform:methanol (1:2, v/v) mixture containing the internal standards.
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Vortex the mixture vigorously for 1 minute and incubate on ice for 30 minutes.
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Add 0.3 mL of chloroform and vortex for 1 minute.
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Add 0.5 mL of water and vortex for 1 minute.
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Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.
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Carefully collect the lower organic phase, which contains the lipids, into a new tube.
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Dry the lipid extract under a gentle stream of nitrogen.
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Reconstitute the dried lipid film in a suitable solvent for HPLC-MS analysis (e.g., 100 µL of methanol).
HPLC-MS/MS Analysis
The following is a general method that can be adapted based on the specific instrument and column available.
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HPLC System: A system capable of binary gradient elution.
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Column: A C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used for sphingolipid separation.
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Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.
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Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.
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Gradient Elution:
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0-2 min: 80% B
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2-12 min: Linear gradient to 100% B
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12-17 min: Hold at 100% B
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17.1-20 min: Re-equilibrate at 80% B
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Flow Rate: 0.3 mL/min
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Injection Volume: 5-10 µL
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Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
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Ionization Mode: Positive ion mode is generally suitable for the detection of ceramides, sphingosine, and S1P.
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Detection: Multiple Reaction Monitoring (MRM) mode should be used for quantification. Specific precursor/product ion transitions for each sphingolipid species and internal standard need to be optimized on the specific instrument.
Data Presentation
The following table summarizes the expected quantitative changes in major sphingolipid species after treatment with Ceranib-2. The fold changes are representative and may vary depending on the cell line, Ceranib-2 concentration, and treatment duration.
| Sphingolipid Species | Expected Change after Ceranib-2 Treatment | Representative Fold Change (Treated/Control) |
| Ceramides | ||
| C16:0-Ceramide | Increase | 2 - 5 |
| C18:0-Ceramide | Increase | 1.5 - 4 |
| C24:0-Ceramide | Increase | 2 - 6 |
| C24:1-Ceramide | Increase | 2 - 6 |
| Total Ceramides | Increase | 2 - 5 |
| Sphingoid Bases | ||
| Sphingosine | Decrease | 0.2 - 0.5 |
| Dihydrosphingosine (Sphinganine) | No significant change or slight increase | 0.8 - 1.5 |
| Sphingoid Base Phosphates | ||
| Sphingosine-1-Phosphate (S1P) | Decrease | 0.1 - 0.4 |
| Dihydrosphingosine-1-Phosphate | No significant change or slight decrease | 0.7 - 1.0 |
Note: The fold change values are estimations based on the known mechanism of action of ceramidase inhibitors and qualitative data from the literature. Actual results will be cell-type and experiment-specific.
Discussion
The protocol described in this application note provides a robust framework for investigating the effects of the ceramidase inhibitor Ceranib-2 on cellular sphingolipid profiles. The expected outcome of Ceranib-2 treatment is a significant accumulation of various ceramide species, which is a direct consequence of inhibiting their degradation. Concurrently, a decrease in the downstream metabolites sphingosine and S1P is anticipated, shifting the sphingolipid rheostat towards apoptosis.
The use of a well-characterized HPLC-MS/MS method with appropriate internal standards is crucial for accurate and reproducible quantification. The choice of a C8 or C18 column will depend on the specific sphingolipid species of interest, with C18 columns generally providing better retention for very long-chain ceramides. The presented gradient is a starting point and should be optimized for the specific column and instrument used.
The quantitative data obtained from these experiments can provide valuable insights into the mechanism of action of Ceranib-2 and other ceramidase inhibitors. This information is critical for researchers in the fields of cancer biology, lipid metabolism, and drug development who are exploring the therapeutic potential of targeting sphingolipid pathways. By following the detailed protocols and utilizing the provided visual aids, researchers can effectively implement this analytical strategy in their laboratories.
References
- 1. Frontiers | The Sphingolipid Inhibitors Ceranib-2 and SKI-II Reduce Measles Virus Replication in Primary Human Lymphocytes: Effects on mTORC1 Downstream Signaling [frontiersin.org]
- 2. The Sphingolipid Inhibitors Ceranib-2 and SKI-II Reduce Measles Virus Replication in Primary Human Lymphocytes: Effects on mTORC1 Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide and sphingosine-1-phosphate in cancer, two faces of the sphinx - Espaillat - Translational Cancer Research [tcr.amegroups.org]
Troubleshooting & Optimization
troubleshooting Ceranib1 insolubility in aqueous media
Welcome to the Technical Support Center for Ceranib-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of Ceranib-1, with a particular focus on its solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is Ceranib-1 and what is its primary mechanism of action?
A1: Ceranib-1 is a small molecule inhibitor of ceramidase.[1][2] Its primary function is to block the activity of ceramidase enzymes, which are responsible for hydrolyzing ceramide into sphingosine.[2][3] This inhibition leads to an intracellular accumulation of various ceramide species and a corresponding decrease in the levels of sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P).[1] The resulting shift in the ceramide/S1P rheostat can induce cellular responses such as apoptosis and inhibition of proliferation.
Q2: I've observed that Ceranib-1 is precipitating out of my aqueous cell culture medium. Why is this happening?
A2: Ceranib-1 has poor aqueous solubility. Precipitation, often referred to as "crashing out," is a common issue when a concentrated stock solution of a hydrophobic compound, typically in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous medium such as cell culture media. This occurs because the abrupt change in the solvent environment reduces the compound's solubility below its effective concentration.
Q3: What is the recommended solvent for preparing a stock solution of Ceranib-1?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution of Ceranib-1. It is crucial to use high-purity, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A4: To minimize cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically well below 1%. Many researchers aim for a final DMSO concentration of 0.1-0.2%. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent-related effects.
Troubleshooting Guide: Ceranib-1 Insolubility
This guide provides a systematic approach to addressing solubility issues with Ceranib-1 in your experiments.
Issue: Precipitate forms immediately upon dilution of the DMSO stock solution into aqueous media.
Cause: This is likely due to "solvent shock," where the rapid change in solvent polarity causes the compound to fall out of solution.
Solutions:
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Optimize the Dilution Method:
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Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the Ceranib-1 stock solution.
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Rapid Mixing: Add the DMSO stock solution dropwise into the pre-warmed medium while vortexing or stirring vigorously. This rapid dispersion helps to avoid localized high concentrations that can trigger precipitation.
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Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. First, dilute the concentrated stock into a smaller volume of media, mix well, and then add this intermediate dilution to the final volume.
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-
Modify the Solvent System:
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Co-solvents: For particularly challenging applications, consider the use of a co-solvent system. A common formulation for in vivo use that can be adapted for in vitro experiments involves a mixture of DMSO, PEG300, Tween-80, and saline.
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Surfactants: The inclusion of a biocompatible surfactant, such as Pluronic F-68, in the cell culture medium can help to maintain the solubility of hydrophobic compounds.
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Issue: The solution appears clear initially but a precipitate forms over time during incubation.
Cause: The compound may be in a supersaturated state, which is not thermodynamically stable in the aqueous environment. Over time, the compound aggregates and precipitates.
Solutions:
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Solubility-Enhancing Excipients:
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Surfactants or Cyclodextrins: These agents can form micelles or inclusion complexes that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.
-
-
Visual and Instrumental Inspection:
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Microscopic Examination: Before adding the compound to your cells, visually inspect the final solution under a microscope for any signs of microprecipitates.
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Dynamic Light Scattering (DLS): If available, DLS can be used to detect the presence of aggregates that may not be visible to the naked eye.
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Data Presentation
Table 1: Solubility of Ceranib-1 in Various Solvents
| Solvent/System | Concentration | Observations | Reference |
| DMSO | 100 mg/mL (252.88 mM) | Clear solution (ultrasonication may be needed) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (6.32 mM) | Clear solution (ultrasonication needed) | |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (6.32 mM) | Clear solution (ultrasonication needed) |
Note: The provided solubilities are for guidance. It is recommended to determine the solubility in your specific experimental system.
Experimental Protocols
Protocol 1: Preparation of a Ceranib-1 Stock Solution in DMSO
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Accurately weigh the desired amount of Ceranib-1 powder.
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Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
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Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If necessary, briefly sonicate the solution or gently warm it in a 37°C water bath for 5-10 minutes, followed by further vortexing.
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Visually inspect the solution to ensure it is clear and free of any visible particles.
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Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Dilution of Ceranib-1 DMSO Stock into Aqueous Medium for Cell Culture
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Pre-warm the cell culture medium or buffer to 37°C.
-
While vortexing the pre-warmed medium, add the required volume of the Ceranib-1 DMSO stock solution dropwise. This rapid mixing is crucial to prevent precipitation.
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Continue to mix for an additional 30 seconds.
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Visually inspect the final solution for any signs of precipitation or turbidity before adding it to your cells.
-
Important: Always prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.
Visualizations
References
Ceranib-1 Technical Support Center: Troubleshooting Cytotoxicity at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Ceranib-1, a known ceramidase inhibitor. The information is tailored to address challenges related to cytotoxicity observed at high concentrations during in vitro experiments.
Troubleshooting Guide
High concentrations of Ceranib-1 can lead to cytotoxic effects that may confound experimental results. This guide provides a systematic approach to troubleshoot and mitigate these issues.
Problem 1: Excessive Cell Death Observed at High Ceranib-1 Concentrations
| Possible Cause | Suggested Solution |
| On-Target Ceramide Accumulation: Ceranib-1 inhibits ceramidase, leading to the accumulation of ceramide, a pro-apoptotic lipid. At high concentrations, this accumulation can be excessive and induce significant apoptosis. | - Optimize Concentration: Perform a dose-response curve to determine the optimal concentration of Ceranib-1 that inhibits ceramidase activity without causing excessive cytotoxicity. Start with a broad range and narrow down to a concentration that provides the desired biological effect with minimal cell death. - Time-Course Experiment: Reduce the incubation time. Ceramide-induced apoptosis is time-dependent. Shorter exposure times may be sufficient to observe the desired effect on your pathway of interest without inducing widespread cell death. |
| Off-Target Effects: At high concentrations, small molecules can exhibit off-target activities, binding to other cellular targets and inducing toxicity. This may include the generation of reactive oxygen species (ROS) or disruption of mitochondrial membrane potential.[1][2][3][4] | - Control Experiments: Include appropriate controls to assess off-target effects. This could involve using a structurally related but inactive analog of Ceranib-1 if available. - Assess Mitochondrial Health: Use assays such as JC-1 or TMRE to monitor mitochondrial membrane potential. A rapid decrease in potential may indicate off-target mitochondrial toxicity.[2] - Measure ROS Production: Employ fluorescent probes like DCFDA to measure intracellular ROS levels. |
| Solubility Issues: Ceranib-1 has poor aqueous solubility and is typically dissolved in an organic solvent like DMSO. High concentrations of the stock solution can lead to precipitation in the culture medium, and high final concentrations of the solvent can be toxic to cells. | - Check for Precipitation: Visually inspect the culture medium for any precipitate after adding Ceranib-1. If precipitation is observed, prepare a fresh, lower concentration stock solution. - Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to your specific cell line (typically ≤ 0.5%). Run a vehicle control with the same concentration of solvent to account for any solvent-induced toxicity. |
Problem 2: Inconsistent or Unreliable Cytotoxicity Data
| Possible Cause | Suggested Solution |
| Assay Interference: The chemical properties of Ceranib-1 may interfere with the readout of certain cytotoxicity assays. For example, it could interact with assay reagents or have intrinsic fluorescence. | - Use Orthogonal Assays: Do not rely on a single cytotoxicity assay. Use multiple assays that measure different cellular parameters (e.g., metabolic activity with MTT, membrane integrity with LDH, and apoptosis with Annexin V/PI staining) to confirm your results. - Run Assay Controls: Include a "compound only" control (Ceranib-1 in media without cells) to check for any direct interaction with the assay reagents. |
| Cell Line Sensitivity: Different cell lines can have varying sensitivities to Ceranib-1 due to differences in their ceramide metabolism and apoptotic signaling pathways. | - Consult Literature: Review published data for the specific cell line you are using to determine the expected sensitivity to Ceranib-1. - Establish Baseline: If no data is available, perform a preliminary experiment to establish the IC50 of Ceranib-1 in your cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ceranib-1?
A1: Ceranib-1 is an inhibitor of ceramidases. These enzymes are responsible for the hydrolysis of ceramide, a bioactive lipid, into sphingosine and fatty acids. By inhibiting ceramidases, Ceranib-1 leads to an intracellular accumulation of ceramide. Ceramide is a key signaling molecule involved in various cellular processes, including the induction of apoptosis (programmed cell death).
Q2: Why does Ceranib-1 cause cytotoxicity at high concentrations?
A2: The cytotoxicity of Ceranib-1 at high concentrations is primarily attributed to its on-target effect of causing a significant accumulation of pro-apoptotic ceramide. However, off-target effects, such as the induction of oxidative stress and disruption of mitochondrial function, may also contribute to cell death.
Q3: What are the typical IC50 values for Ceranib-1?
A3: The half-maximal inhibitory concentration (IC50) of Ceranib-1 for cell proliferation varies depending on the cell line and the duration of treatment. For example, in SKOV3 human ovarian cancer cells, the IC50 for antiproliferative activity after 72 hours of treatment is approximately 3.9 µM. It is crucial to determine the IC50 for your specific cell line and experimental conditions.
Q4: How should I prepare and store Ceranib-1?
A4: Ceranib-1 is typically dissolved in an organic solvent such as DMSO to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10-20 mM) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium and mix thoroughly to ensure complete dissolution and avoid precipitation.
Q5: Can Ceranib-1 interfere with my experimental assays?
A5: It is possible for small molecules like Ceranib-1 to interfere with certain in vitro assays. For example, the compound could have inherent fluorescent properties that might interfere with fluorescence-based assays, or it could interact with the reagents of colorimetric assays like MTT. To mitigate this, it is essential to include proper controls, such as a "compound only" control, and to confirm findings using multiple, mechanistically different assays.
Data Presentation
Table 1: Reported IC50 Values for Ceranib-1 and Ceranib-2 in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Ceranib-1 | SKOV3 | Ovarian Cancer | 72 | 3.9 ± 0.3 | |
| Ceranib-2 | SKOV3 | Ovarian Cancer | 72 | 0.73 ± 0.03 | |
| Ceranib-2 | A-498 | Renal Cell Carcinoma | 48 | 73 | |
| Ceranib-2 | A-498 | Renal Cell Carcinoma | 72 | 31 | |
| Ceranib-2 | MCF-7 | Breast Cancer | Not Specified | Not Specified (Used at IC50 dose) | |
| Ceranib-2 | MDA-MB-231 | Breast Cancer | Not Specified | Not Specified (Used at IC50 dose) |
Note: Data for Ceranib-1 is limited in the reviewed literature. Ceranib-2 is a more potent analog of Ceranib-1.
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is intended to assess the metabolic activity of cells as an indicator of viability.
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Materials:
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Cells of interest
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Ceranib-1
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96-well cell culture plates
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Complete culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader
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Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treat cells with various concentrations of Ceranib-1 (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
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Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
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Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
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Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Incubate the plate for 15 minutes at room temperature on a shaker to ensure complete dissolution.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control.
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2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Materials:
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Cells of interest
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Ceranib-1
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6-well cell culture plates
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
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Flow cytometer
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-
Procedure:
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Seed cells in 6-well plates and treat with the desired concentrations of Ceranib-1 (and a vehicle control) for the chosen duration.
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Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
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Wash the cells twice with cold PBS.
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Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Transfer 100 µL of the cell suspension to a flow cytometry tube.
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Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the samples by flow cytometry within one hour.
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Mandatory Visualizations
Caption: Ceranib-1 inhibits ceramidase, leading to ceramide accumulation and apoptosis.
References
- 1. Ceramide: a novel player in reactive oxygen species-induced signaling? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of acid ceramidase elicits mitochondrial dysfunction and oxidative stress in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide induces mitochondrial abnormalities in insulin-secreting INS-1 cells: potential mechanisms underlying ceramide-mediated metabolic dysfunction of the beta cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide activates a mitochondrial p38 mitogen-activated protein kinase: a potential mechanism for loss of mitochondrial transmembrane potential and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ceranib-1 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo dosage of Ceranib-1, a known ceramidase inhibitor. Due to the limited availability of direct in vivo data for Ceranib-1, this guide leverages data from its more potent analog, Ceranib-2, to provide a framework for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended in vivo starting dosage for Ceranib-1?
There is currently no established optimal in vivo dosage for Ceranib-1 in published literature. Most in vivo studies have utilized its more potent analog, Ceranib-2, at doses ranging from 20-50 mg/kg administered intraperitoneally in mouse models.[1] Given that Ceranib-1 has a higher IC50 value in vitro compared to Ceranib-2 (55 µM vs. 28 µM in SKOV3 cells), it is anticipated that a higher dosage of Ceranib-1 may be required to achieve a similar biological effect in vivo.[1] A pilot dose-response study is highly recommended to determine the optimal dosage for your specific animal model and experimental endpoint.
Q2: How should I formulate Ceranib-1 for in vivo administration?
Ceranib-1 is poorly soluble in aqueous solutions. A common approach for similar compounds is to first dissolve it in an organic solvent like DMSO and then dilute it in a suitable vehicle. Two vehicle formulations have been reported for ceramidase inhibitors:
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Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation can achieve a solubility of up to 2.5 mg/mL, though it may require sonication to achieve a clear solution.[2]
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Protocol 2: A 1:1 mixture of PEG and DMSO has also been used as a vehicle for Ceranib-2.[1]
It is crucial to prepare the working solution fresh on the day of use and to observe for any precipitation.[2] A small pilot study to assess the tolerability of the chosen vehicle in your animal model is also recommended.
Q3: What is the primary mechanism of action of Ceranib-1?
Ceranib-1 is an inhibitor of ceramidase, an enzyme that hydrolyzes ceramide into sphingosine. By inhibiting this enzyme, Ceranib-1 leads to the intracellular accumulation of ceramide and a decrease in the levels of sphingosine and its downstream product, sphingosine-1-phosphate (S1P). This shift in the ceramide/S1P rheostat can induce antiproliferative effects and apoptosis in cancer cells.
Q4: What signaling pathways are affected by Ceranib-1?
The accumulation of ceramide induced by ceramidase inhibitors like Ceranib-2 has been shown to activate stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) and p38 mitogen-activated protein kinase (MAPK) apoptotic pathways. Concurrently, it can inhibit the anti-apoptotic Akt signaling pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Ceranib-1 in the formulation | Low solubility of Ceranib-1. Improper mixing of vehicle components. | Ensure the stock solution in DMSO is fully dissolved before adding other vehicle components. Prepare the formulation fresh before each use. Gentle warming and sonication can aid dissolution. Consider adjusting the vehicle composition if precipitation persists. |
| No observable in vivo effect at the initial dose | Suboptimal dosage. Poor bioavailability. Rapid metabolism. | Perform a dose-escalation study to find an efficacious and well-tolerated dose. Analyze plasma and tissue levels of Ceranib-1 to assess its pharmacokinetic profile. Consider the in vitro IC50 and the data available for Ceranib-2 when selecting dose ranges. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy) | The dose is too high. Vehicle toxicity. | Reduce the dosage of Ceranib-1. Include a vehicle-only control group to assess for any adverse effects of the formulation. Monitor animals closely for any signs of distress. A study on a ceramide analog showed liver and heart toxicity at a high single dose of 120 mg/kg, while doses of 80 mg/kg or lower were well-tolerated. |
| Inconsistent results between experiments | Variability in formulation preparation. Inconsistent administration technique. Animal-to-animal variability. | Standardize the formulation preparation protocol. Ensure consistent intraperitoneal injection technique. Increase the number of animals per group to account for biological variability. |
Quantitative Data Summary
Table 1: In Vitro Potency of Ceranib-1 and Ceranib-2
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| Ceranib-1 | SKOV3 | 3.9 ± 0.3 | Proliferation (72h) | |
| Ceranib-1 | SKOV3 | 55 | Ceramidase Activity | |
| Ceranib-2 | SKOV3 | 0.73 ± 0.03 | Proliferation (72h) | |
| Ceranib-2 | SKOV3 | 28 | Ceramidase Activity |
Table 2: In Vivo Dosage and Formulation of Ceranib-2
| Animal Model | Tumor Model | Dosage | Administration Route | Vehicle | Reference |
| Balb/c mice | JC murine mammary adenocarcinoma | 20 and 50 mg/kg | Intraperitoneal (daily, 5 days/week) | PEG:DMSO (1:1) |
Experimental Protocols
Protocol 1: In Vivo Dose-Finding Study for Ceranib-1
This protocol outlines a suggested workflow for determining the optimal in vivo dose of Ceranib-1.
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Animal Model: Select a relevant mouse model for your research question (e.g., tumor xenograft model).
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Group Allocation: Randomly assign animals to several groups (n=5-10 per group), including a vehicle control group and at least three dose levels of Ceranib-1. Based on the in vitro data and the in vivo doses of Ceranib-2, a starting range of 20-100 mg/kg could be considered.
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Formulation Preparation:
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Prepare a stock solution of Ceranib-1 in DMSO (e.g., 25 mg/mL).
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On the day of injection, prepare the final formulation by adding the stock solution to the vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to achieve the desired final concentration.
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Use sonication if necessary to obtain a clear solution.
-
-
Administration: Administer Ceranib-1 via intraperitoneal injection daily or as determined by the experimental design.
-
Monitoring:
-
Monitor animal body weight and general health daily.
-
Measure tumor volume (if applicable) at regular intervals.
-
At the end of the study, collect blood and tissue samples for pharmacokinetic and pharmacodynamic analysis.
-
-
Data Analysis: Analyze the data to determine the dose that provides the optimal therapeutic effect with minimal toxicity.
Visualizations
Caption: Signaling pathway affected by Ceranib-1.
Caption: Experimental workflow for Ceranib-1 dose optimization.
References
minimizing off-target effects of Ceranib1 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target effects of Ceranib-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ceranib-1?
Ceranib-1 is an inhibitor of ceramidases, enzymes that hydrolyze ceramide into sphingosine and a free fatty acid.[1] By inhibiting ceramidase activity, Ceranib-1 leads to the accumulation of intracellular ceramide and a decrease in the levels of sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P).[2][3] This shift in the ceramide/S1P rheostat can induce cellular responses such as apoptosis and inhibition of proliferation.[2][4]
Q2: What are the known on-target effects of Ceranib-1?
The primary on-target effects of Ceranib-1 stem from its inhibition of ceramidase activity, leading to:
-
Increased intracellular ceramide levels: Ceramide is a pro-apoptotic lipid second messenger.
-
Decreased intracellular sphingosine and sphingosine-1-phosphate (S1P) levels: S1P is a signaling molecule that promotes cell proliferation and survival.
-
Inhibition of cell proliferation: This has been observed in various cancer cell lines, such as SKOV3 ovarian carcinoma cells.
-
Induction of apoptosis: Increased ceramide levels can trigger programmed cell death.
Q3: What are the known off-target effects of Ceranib-1?
Currently, there is limited publicly available data from broad screening panels (e.g., kinome scans, receptor binding assays) specifically detailing the off-target profile of Ceranib-1. While Ceranib-1 is a derivative of the quinolinone scaffold, and some compounds with this scaffold have been reported to interact with targets like tubulin and topoisomerases, it is crucial to experimentally verify any such potential off-target effects for Ceranib-1 itself. Without specific data, any discussion of off-target effects remains speculative.
Q4: What is a typical effective concentration range for Ceranib-1 in cell culture experiments?
The effective concentration of Ceranib-1 is cell-type dependent. For example, in SKOV3 ovarian carcinoma cells, the IC50 for cell proliferation inhibition is approximately 3.9 µM after 72 hours of treatment. The IC50 for ceramidase activity inhibition in the same cell line has been reported to be between 28 µM and 55 µM. It is crucial to perform a dose-response experiment for your specific cell line and endpoint to determine the optimal concentration.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Ceranib-1, with a focus on distinguishing on-target from potential off-target effects.
Issue 1: Higher than expected cytotoxicity observed.
-
Possible Cause 1 (On-target): The cell line being used is highly sensitive to ceramide accumulation.
-
Troubleshooting:
-
Perform a detailed dose-response and time-course experiment: This will help to identify a therapeutic window where the desired on-target effect is observed without excessive cell death.
-
Measure ceramide levels: Confirm that the observed cytotoxicity correlates with an increase in intracellular ceramide.
-
-
Possible Cause 2 (Off-target): Ceranib-1 may be interacting with other cellular targets that regulate cell viability.
-
Troubleshooting:
-
Use a structurally different ceramidase inhibitor: If a different ceramidase inhibitor recapitulates the phenotype, it is more likely an on-target effect.
-
Rescue experiment: If possible, overexpress a ceramidase that is resistant to Ceranib-1 to see if it rescues the cytotoxic phenotype.
-
Broad-spectrum inhibitor panels: Consider screening Ceranib-1 against a panel of kinases or other enzymes to identify potential off-target interactions.
-
Issue 2: Inconsistent or no observable phenotype.
-
Possible Cause 1 (Experimental): Issues with compound stability, solubility, or experimental setup.
-
Troubleshooting:
-
Verify compound integrity: Ensure proper storage and handling of the Ceranib-1 stock solution.
-
Check for solubility issues: Ceranib-1 is typically dissolved in DMSO. Ensure it is fully dissolved in your media and does not precipitate.
-
Optimize treatment conditions: Vary the concentration and incubation time. Some on-target effects may require longer incubation periods to become apparent.
-
-
Possible Cause 2 (Biological): The chosen cell line may have a low level of ceramidase activity or a dysregulated sphingolipid metabolism that makes it resistant to the effects of Ceranib-1.
-
Troubleshooting:
-
Measure baseline ceramidase activity: Confirm that your cell line expresses the target enzyme at sufficient levels.
-
Assess the sphingolipid profile: Analyze the baseline levels of ceramide and S1P in your cells.
-
Use a positive control cell line: Include a cell line known to be sensitive to Ceranib-1 (e.g., SKOV3) in your experiments.
-
Issue 3: Observed phenotype does not correlate with changes in ceramide or S1P levels.
-
Possible Cause (Off-target): The observed effect is likely due to an off-target interaction of Ceranib-1.
-
Troubleshooting:
-
Conduct off-target screening: Utilize techniques like kinome scanning or other commercially available screening panels to identify potential off-target binders.
-
Use a negative control compound: If available, use a structurally similar but inactive analog of Ceranib-1 to see if it produces the same effect.
-
Genetic knockdown/knockout of the intended target: Use siRNA or CRISPR to knockdown ceramidase and see if this phenocopies the effect of Ceranib-1. If not, an off-target effect is likely.
-
Data Presentation
Table 1: In Vitro Activity of Ceranib-1 in SKOV3 Ovarian Carcinoma Cells
| Parameter | Value | Cell Line | Reference |
| IC50 for Cell Proliferation (72h) | 3.9 ± 0.3 µM | SKOV3 | |
| IC50 for Ceramidase Inhibition | 28 µM / 55 µM | SKOV3 |
Experimental Protocols
1. Measurement of Intracellular Ceramide and Sphingosine-1-Phosphate (S1P) by Mass Spectrometry
-
Objective: To quantify the levels of intracellular ceramide and S1P following treatment with Ceranib-1.
-
Methodology:
-
Cell Treatment: Plate cells and treat with Ceranib-1 at the desired concentrations and for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Lipid Extraction:
-
Wash cells with ice-cold PBS.
-
Scrape cells in an appropriate volume of ice-cold methanol.
-
Add an internal standard for both ceramide and S1P (e.g., C17-ceramide, C17-S1P).
-
Perform a two-phase lipid extraction using chloroform, methanol, and a buffered aqueous solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
-
Sample Preparation:
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for mass spectrometry analysis (e.g., methanol/chloroform).
-
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the different lipid species using a suitable chromatography column.
-
Detect and quantify the specific ceramide and S1P species based on their mass-to-charge ratio and fragmentation patterns.
-
-
Data Analysis:
-
Normalize the signal of the endogenous lipids to the signal of the internal standard.
-
Compare the levels of ceramide and S1P in Ceranib-1-treated samples to the vehicle-treated controls.
-
-
2. Cell Proliferation Assay (WST-1 Assay)
-
Objective: To determine the effect of Ceranib-1 on cell proliferation.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of Ceranib-1. Include a vehicle control and a positive control for proliferation inhibition if available.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The WST-1 reagent is converted to a colored formazan product by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically around 450 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells.
-
Plot the normalized values against the log of the inhibitor concentration to determine the IC50 value.
-
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To assess the induction of apoptosis by Ceranib-1.
-
Methodology:
-
Cell Treatment: Treat cells with Ceranib-1 at various concentrations and for different time points. Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Cell Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are live cells.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Compare the percentage of apoptotic cells in Ceranib-1-treated samples to the vehicle control.
-
-
Visualizations
Caption: Ceranib-1 inhibits ceramidase, leading to ceramide accumulation and S1P depletion.
Caption: Workflow for troubleshooting and distinguishing on-target vs. off-target effects.
References
improving the stability of Ceranib1 working solutions
This guide provides researchers, scientists, and drug development professionals with essential information for handling Ceranib-1, focusing on the preparation and stabilization of working solutions to ensure experimental reproducibility and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is Ceranib-1 and what is its mechanism of action?
Ceranib-1 is a non-lipid small molecule inhibitor of ceramidases, key enzymes in sphingolipid metabolism.[1][2] Ceramidases hydrolyze ceramide into sphingosine, which can then be phosphorylated to form sphingosine-1-phosphate (S1P).[1][3][4] The balance between pro-apoptotic ceramide and pro-survival S1P, often called the "ceramide/S1P rheostat," is critical in determining cell fate. By inhibiting ceramidase, Ceranib-1 causes the intracellular accumulation of various ceramide species and reduces the levels of sphingosine and S1P. This shift in the rheostat towards ceramide promotes cell cycle arrest and apoptosis, making Ceranib-1 an effective anti-proliferative agent in cancer cell lines like the SKOV3 ovarian cancer line.
Q2: How should I dissolve and store Ceranib-1?
Proper dissolution and storage are critical for maintaining the stability and activity of Ceranib-1. Like many inhibitors, it has high solubility in organic solvents but is sparingly soluble in aqueous solutions.
Stock Solutions:
-
The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). Ceranib-1 is soluble in DMSO at concentrations up to 100 mg/mL (252.88 mM).
-
It is crucial to use anhydrous, newly opened DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce solubility.
-
Gentle warming and/or sonication may be required to fully dissolve the compound.
-
Once prepared, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Storage Stability: The stability of Ceranib-1 depends on the storage conditions and whether it is in solid form or in solution.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month | |
| Aqueous Solution | 4°C or -20°C | Not Recommended (>1 day) |
Data compiled from multiple supplier datasheets.
Q3: What is the best practice for preparing aqueous working solutions?
Due to the poor aqueous solubility of Ceranib-1, working solutions should be prepared fresh for each experiment by diluting the DMSO stock solution into your aqueous experimental buffer or cell culture medium.
Key considerations:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your experiment as low as possible (typically <0.5%) to avoid solvent-induced artifacts or toxicity. Always run a vehicle control (medium + same final concentration of DMSO) in your experiments.
-
Precipitation: Ceranib-1 is prone to precipitating out of aqueous solutions. To minimize this, add the DMSO stock drop-wise to the aqueous buffer while vortexing or stirring vigorously.
-
Use Immediately: Aqueous solutions of Ceranib-1 are not stable and should be used immediately after preparation. Storing aqueous solutions, even for a short period, is not recommended as the compound can precipitate or degrade.
Experimental Protocol: Preparation of Ceranib-1 Solutions
This protocol outlines the steps for preparing a stable stock solution and a final working solution for cell-based assays.
Methodology:
-
Calculate Required Mass: Determine the mass of Ceranib-1 powder needed to achieve the desired stock concentration (e.g., 25 mM). (Molecular Weight of Ceranib-1: 395.45 g/mol ).
-
Prepare Stock Solution:
-
Carefully weigh the calculated amount of Ceranib-1 powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Vortex thoroughly. If needed, use a sonicator bath for a few minutes to ensure the compound is fully dissolved. The solution should be clear.
-
-
Aliquot and Store:
-
Dispense the stock solution into small, single-use polypropylene tubes.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
-
-
Prepare Working Solution (for immediate use):
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution into your final cell culture medium or experimental buffer to achieve the desired final concentration.
-
Crucial Step: Add the Ceranib-1 stock solution to the medium (not the other way around) and mix immediately and thoroughly to prevent precipitation.
-
Use the final working solution without delay.
-
Troubleshooting Guide
Q: My Ceranib-1 solution appears cloudy or has visible precipitate. What should I do?
This is the most common issue and is almost always due to the low aqueous solubility of Ceranib-1.
-
Solution: Do not use a cloudy or precipitated solution, as the effective concentration will be unknown and lower than intended. Discard it and prepare a fresh solution.
-
Prevention:
-
Ensure your stock solution in DMSO is fully dissolved and clear before making dilutions.
-
When diluting, add the DMSO stock to the aqueous buffer while actively mixing (e.g., vortexing) to facilitate rapid dispersion.
-
Consider if the final concentration is too high for the amount of DMSO in the solution. It may be necessary to slightly increase the final DMSO percentage (while staying within a cell-safe limit) or lower the final Ceranib-1 concentration.
-
Q: I'm seeing inconsistent results or a loss of efficacy in my experiments. Could the Ceranib-1 solution be the problem?
Yes, inconsistent results are often linked to solution instability or degradation.
-
Check Storage: Verify that your stock solutions have been stored correctly and have not exceeded their recommended storage duration (-80°C for 6 months, -20°C for 1 month).
-
Avoid Freeze-Thaw Cycles: Ensure you are using single-use aliquots. Repeatedly freezing and thawing a stock solution can lead to degradation.
-
Prepare Fresh: Always prepare the final aqueous working solution immediately before adding it to your cells or assay. A solution prepared even an hour in advance may begin to precipitate, reducing its effective concentration.
Q: My cells are showing signs of toxicity that don't align with the expected apoptotic pathway. What could be the cause?
-
Solvent Toxicity: The most likely cause is an excessively high concentration of the solvent (DMSO). Ensure the final DMSO concentration in your culture medium is non-toxic for your specific cell line, typically below 0.5%. Remember to include a vehicle-only control (medium with the same final DMSO concentration but no Ceranib-1) to differentiate between solvent effects and compound effects.
-
Compound Purity: If solvent toxicity is ruled out, consider the purity of the Ceranib-1 solid. Ensure you are using a high-purity compound (≥98%) from a reputable supplier.
References
- 1. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and evaluation of inhibitors of human ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Ceranib-1
Welcome to the technical support center for Ceranib-1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance to the neutral ceramidase inhibitor, Ceranib-1, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ceranib-1?
A1: Ceranib-1 is an inhibitor of neutral ceramidase, an enzyme that breaks down the pro-apoptotic lipid, ceramide, into sphingosine.[1][2] By inhibiting this enzyme, Ceranib-1 causes the intracellular accumulation of ceramide.[2] Elevated ceramide levels disrupt critical cellular processes, ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[2][3] This mechanism is part of a cellular balance known as the "ceramide/sphingosine-1-phosphate (S1P) rheostat," where high ceramide levels promote cell death, and high S1P levels promote cell survival and proliferation.
Q2: What is the ceramide/S1P rheostat and why is it important for Ceranib-1 activity?
A2: The ceramide/S1P rheostat is the balance between pro-apoptotic ceramide and its pro-survival metabolite, sphingosine-1-phosphate (S1P). Ceramidases hydrolyze ceramide to sphingosine, which is then phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P. S1P promotes cancer progression by signaling for cell growth, survival, and resistance to apoptosis. Ceranib-1 is effective because it shifts this balance towards ceramide. Resistance can emerge if the cancer cell adapts to counteract this shift, for instance, by upregulating the production of S1P.
Troubleshooting Guide: Ceranib-1 Resistance
Problem: My cancer cell line is showing reduced sensitivity or acquired resistance to Ceranib-1.
This is a common challenge in drug development. Resistance to agents that modulate sphingolipid metabolism is often linked to the cell's ability to restore a pro-survival balance in the ceramide/S1P rheostat.
Potential Cause 1: Upregulation of Sphingosine Kinase 1 (SphK1)
The most probable mechanism for Ceranib-1 resistance is the upregulation of SphK1. Overexpression of SphK1 can enhance resistance to cell death by efficiently converting any available sphingosine into the pro-survival molecule S1P, effectively bypassing the ceramide accumulation induced by Ceranib-1. Elevated SphK1 and S1P levels are strongly associated with resistance to various chemotherapies.
-
How to Diagnose:
-
Western Blot: Compare SphK1 protein levels between your resistant cell line and the parental, sensitive cell line. A significant increase in SphK1 in the resistant line is a strong indicator.
-
SphK1 Activity Assay: Directly measure the enzymatic activity of SphK1 in cell lysates from both sensitive and resistant lines. Increased activity in the resistant line confirms this mechanism.
-
Lipidomics: Quantify intracellular levels of ceramide and S1P after Ceranib-1 treatment. Resistant cells may show an attenuated increase in ceramide and a maintained or elevated level of S1P compared to sensitive cells.
-
-
Solution: The most effective strategy is a combination therapy approach. Inhibit both ceramidase and SphK1 simultaneously to lock the rheostat in a pro-apoptotic state.
-
Combine Ceranib-1 with a specific SphK1 inhibitor , such as SKI-II or PF-543. This dual inhibition prevents both the breakdown of ceramide and its conversion into pro-survival S1P.
-
Potential Cause 2: Upregulation of Anti-Apoptotic Proteins (e.g., c-FLIP)
Another, more general, mechanism of drug resistance is the overexpression of proteins that inhibit apoptosis downstream of the initial drug target. Cellular FLICE-like inhibitory protein (c-FLIP) is a master anti-apoptotic regulator that can confer resistance to a wide range of cancer therapies. While not directly linked to the sphingolipid pathway, its overexpression could make cells generally resistant to apoptotic stimuli, including that induced by high ceramide levels.
-
How to Diagnose:
-
Western Blot: Analyze the protein levels of c-FLIP (both long, c-FLIPL, and short, c-FLIPS, isoforms) in your sensitive and resistant cell lines.
-
qRT-PCR: Measure the mRNA expression of the CFLAR gene (which encodes c-FLIP) to determine if the upregulation occurs at the transcriptional level.
-
-
Solution:
-
Downregulate c-FLIP: Use siRNA to specifically knock down c-FLIP expression and re-assess sensitivity to Ceranib-1.
-
Combine with c-FLIP Inhibitors: While still largely in the research phase, novel small molecules that inhibit c-FLIP are being developed and could be used in combination with Ceranib-1 to restore apoptosis.
-
Visualizing the Pathways
The following diagrams illustrate the mechanism of Ceranib-1 action and the primary resistance pathway.
Caption: Mechanism of Ceranib-1 action on the sphingolipid pathway.
Caption: Upregulation of SphK1 as a primary mechanism of resistance.
Data on Ceranib Efficacy and Combination Strategies
Quantitative data from literature demonstrates the efficacy of ceramidase inhibitors and the potential for combination therapies.
Table 1: IC50 Values of Ceranib Compounds in SKOV3 Ovarian Cancer Cells
| Compound | IC50 (µM) |
|---|---|
| Ceranib-1 | 3.9 ± 0.3 |
| Ceranib-2 | 0.73 ± 0.03 |
Data sourced from studies on SKOV3 human ovarian adenocarcinoma cells after 72 hours of treatment.
Table 2: Effect of Combination Therapy on Relapsed/Refractory Multiple Myeloma (RRMM)
| Treatment | Effect on Resistant Cells | Key Finding |
|---|---|---|
| Proteasome Inhibitor (PI) | Limited efficacy in PI-resistant cells | Resistance is associated with high ASAH1 (acid ceramidase) and SPHK1 expression. |
| Ceranib-2 (ASAH1 inhibitor) | Reduced tumor growth in vivo | Resensitized resistant cells to Proteasome Inhibitors. |
| SKI-178 (SPHK1/2 inhibitor) | No effect on anti-apoptotic proteins | Suggests ceramide accumulation, not just S1P loss, is key to overcoming resistance. |
This table summarizes findings where inhibiting acid ceramidase with Ceranib-2 was effective in overcoming drug resistance, highlighting the therapeutic potential of targeting this pathway.
Key Experimental Protocols
Here are detailed protocols for key experiments to diagnose and study Ceranib-1 resistance.
Experimental Workflow to Analyze Resistance
Caption: Workflow for diagnosing and confirming SphK1-mediated resistance.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which correlates with cell viability, to determine the IC50 of Ceranib-1.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Ceranib-1 (and/or SphK1 inhibitor for combination studies) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) wells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT Reagent: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Read Absorbance: Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a media-only control. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the drug concentration (log scale) to determine the IC50 value.
Protocol 2: Western Blot for SphK1
This protocol allows for the semi-quantitative analysis of SphK1 protein levels.
-
Protein Extraction: Grow sensitive and resistant cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10-12% polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SphK1 (e.g., rabbit anti-SPHK1, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking. Also, probe a separate membrane or the same one (after stripping) for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the SphK1 signal to the loading control to compare expression levels between sensitive and resistant cells.
Protocol 3: Sphingosine Kinase Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of SphK1 by quantifying the formation of radiolabeled S1P.
-
Lysate Preparation: Prepare cell lysates as described for the Western Blot, but use a specific SphK assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
20-50 µg of cell lysate protein.
-
Sphingosine substrate (e.g., 50 µM).
-
Assay buffer to a final volume of 90 µL.
-
-
Initiate Reaction: Start the reaction by adding 10 µL of ATP mixture containing [γ-³²P]ATP (to a final concentration of ~1 mM ATP and ~5 µCi [γ-³²P]ATP).
-
Incubation: Incubate the reaction at 37°C for 15-30 minutes. The time should be within the linear range of the reaction.
-
Stop Reaction & Lipid Extraction: Terminate the reaction by adding 750 µL of chloroform/methanol/HCl (100:200:1). Vortex, then add 250 µL of chloroform and 250 µL of 1 M KCl to separate the phases.
-
TLC Separation: Centrifuge to separate the phases. Carefully collect the upper aqueous phase (or the lower organic phase depending on the extraction method) containing the ³²P-S1P. Spot the sample onto a silica TLC plate.
-
Quantification: Develop the TLC plate to separate S1P from ATP. Dry the plate and expose it to a phosphor screen. Quantify the radioactive S1P spot using a phosphorimager or by scraping the spot and using a scintillation counter. Compare the activity (counts per minute per µg of protein) between sensitive and resistant cell lysates.
References
refining Ceranib1 treatment protocols for specific cell types
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Ceranib-1 and to troubleshoot potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ceranib-1?
A1: Ceranib-1 is an inhibitor of ceramidases, enzymes that hydrolyze ceramide into sphingosine. By inhibiting ceramidase activity, Ceranib-1 leads to the intracellular accumulation of ceramide and a decrease in the levels of sphingosine and its downstream product, sphingosine-1-phosphate (S1P). This shift in the ceramide/S1P rheostat is critical, as ceramide is a pro-apoptotic lipid, while S1P promotes cell survival and proliferation. The accumulation of ceramide triggers apoptotic pathways, leading to cell death in various cancer cell lines.[1]
Q2: How should I prepare and store a stock solution of Ceranib-1?
A2: Ceranib-1 is typically supplied as a solid. To prepare a stock solution, dissolve it in an organic solvent such as DMSO. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. One supplier suggests that a stock solution at -80°C is stable for up to 6 months, while at -20°C it is stable for one month. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: What is the difference between Ceranib-1 and Ceranib-2?
A3: Ceranib-2 is a more potent analog of Ceranib-1.[2] It generally exhibits a lower IC50 value for inhibiting ceramidase activity and cell proliferation in various cancer cell lines compared to Ceranib-1.[3][4]
Q4: In which cancer cell lines has Ceranib-1 been shown to be effective?
A4: Ceranib-1 and its more potent analog, Ceranib-2, have demonstrated efficacy in a variety of cancer cell lines, including but not limited to ovarian carcinoma (SKOV3), breast cancer (MCF-7, MDA-MB-231), glioma (T-98G, U-87MG), and non-small cell lung cancer (A549, H460).[2]
Q5: What are the known signaling pathways affected by Ceranib-1 treatment?
A5: By inducing ceramide accumulation, Ceranib-1 treatment has been shown to activate pro-apoptotic signaling pathways, including the Stress-Activated Protein Kinase/c-Jun N-terminal Kinase (SAPK/JNK) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways. Concurrently, it can inhibit pro-survival pathways such as the Akt signaling pathway.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable apoptotic effect | 1. Suboptimal concentration of Ceranib-1: The IC50 can vary significantly between cell lines. 2. Incorrect incubation time: The time required to induce apoptosis can differ. 3. Cell line resistance: Some cell lines may have inherent or acquired resistance to ceramide-induced apoptosis. 4. Degraded Ceranib-1: Improper storage or handling of the compound. | 1. Perform a dose-response experiment: Determine the optimal IC50 for your specific cell line. 2. Conduct a time-course experiment: Assess apoptosis at multiple time points (e.g., 24, 48, 72 hours). 3. Verify target engagement: If possible, measure intracellular ceramide levels to confirm that Ceranib-1 is inhibiting ceramidase activity. 4. Use a fresh stock of Ceranib-1: Prepare a new stock solution from a fresh vial of the compound. |
| High background cytotoxicity in control (vehicle-treated) cells | 1. High concentration of DMSO: The vehicle used to dissolve Ceranib-1 can be toxic to some cell lines at higher concentrations. 2. Extended incubation period: Prolonged exposure to even low concentrations of DMSO can be detrimental to cell health. | 1. Lower the final DMSO concentration: Aim for a final concentration of 0.1% or lower in your cell culture medium. 2. Include a vehicle-only control: This will help you to distinguish between the effects of the vehicle and the compound. 3. Reduce the incubation time: If possible, shorten the duration of the experiment. |
| Precipitation of Ceranib-1 in cell culture medium | 1. Poor solubility: Ceranib-1 has limited aqueous solubility. 2. High final concentration: Exceeding the solubility limit of the compound in the medium. | 1. Prepare a high-concentration stock in DMSO: This will allow you to add a small volume to your culture medium. 2. Ensure thorough mixing: Gently vortex or pipette the medium after adding the Ceranib-1 stock solution. 3. Consider using a solubilizing agent: In some in vivo protocols, agents like PEG300 and Tween-80 are used, but their effects on in vitro cultures should be carefully validated. |
| Lack of selectivity for cancer cells | 1. Off-target effects: Like many small molecule inhibitors, Ceranib-1 may have off-target effects. 2. Ceramidase activity in normal cells: Normal cells also express ceramidases, and their inhibition can lead to ceramide accumulation and cytotoxicity. | 1. Test a range of concentrations: Lower concentrations may provide a better therapeutic window. 2. Include a normal (non-cancerous) cell line as a control: This will help to assess the selectivity of the compound. |
Data Presentation
Table 1: IC50 Values of Ceranib-1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| SKOV3 | Ovarian Carcinoma | 3.9 | 72 | SRB |
| Additional data would be populated here as found in literature |
Table 2: IC50 Values of Ceranib-2 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| SKOV3 | Ovarian Carcinoma | 0.73 | 72 | SRB |
| T-98G | Glioma | 7 | 24 | MTT |
| T-98G | Glioma | 0.9 | 48 | MTT |
| A549 | Non-small cell lung | 22 | 24 | MTT |
| H460 | Large cell lung carcinoma | 8 | 24 | MTT |
| Additional data would be populated here as found in literature |
Experimental Protocols
Cell Viability Assessment using MTS Assay
Objective: To determine the effect of Ceranib-1 on the viability of a specific cell line.
Materials:
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96-well cell culture plates
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Your cell line of interest
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Complete cell culture medium
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Ceranib-1 stock solution (in DMSO)
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MTS reagent
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Plate reader
Procedure:
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Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of Ceranib-1 in complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest Ceranib-1 concentration).
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Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of Ceranib-1 or the vehicle control.
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Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Following incubation, add MTS reagent to each well according to the manufacturer's instructions.
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Incubate the plate for 1-4 hours at 37°C.
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Measure the absorbance at the appropriate wavelength (typically 490 nm) using a plate reader.
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Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection using Annexin V Staining
Objective: To quantify the percentage of apoptotic cells following Ceranib-1 treatment.
Materials:
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6-well cell culture plates
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Your cell line of interest
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Complete cell culture medium
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Ceranib-1 stock solution (in DMSO)
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
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Flow cytometer
Procedure:
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Seed cells into 6-well plates and allow them to adhere.
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Treat the cells with the desired concentration of Ceranib-1 or vehicle control for the chosen duration.
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Harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle dissociation reagent.
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Wash the cells with cold PBS and centrifuge.
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Resuspend the cell pellet in 1X Binding Buffer.
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Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
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Incubate the cells in the dark at room temperature for 15-20 minutes.
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Analyze the samples by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blot Analysis of SAPK/JNK, p38 MAPK, and Akt Pathways
Objective: To assess the activation or inhibition of key signaling proteins after Ceranib-1 treatment.
Materials:
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6-well cell culture plates
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Your cell line of interest
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Complete cell culture medium
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Ceranib-1 stock solution (in DMSO)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt, and a loading control like anti-β-actin)
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HRP-conjugated secondary antibodies
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ECL substrate and imaging system
Procedure:
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Seed cells and treat with Ceranib-1 or vehicle as described for the apoptosis assay.
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After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
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Denature the protein samples by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
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Quantify the band intensities and normalize to the total protein and/or loading control.
Mandatory Visualizations
Caption: Ceranib-1 Signaling Pathway
Caption: Cell Viability Assay Workflow
Caption: Troubleshooting Logic Flow
References
- 1. Discovery and evaluation of inhibitors of human ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of a ceramidase inhibitor (ceranib-2) with C2 ceramide and cisplatin on cytotoxicity and apoptosis of glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
ensuring consistent results in Ceranib1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in experiments involving the ceramidase inhibitor, Ceranib-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ceranib-1?
Ceranib-1 is an inhibitor of ceramidase, a key enzyme in sphingolipid metabolism.[1][2] By inhibiting ceramidase, Ceranib-1 prevents the hydrolysis of ceramide into sphingosine and subsequently sphingosine-1-phosphate (S1P).[1][2][3] This leads to an intracellular accumulation of ceramide, a pro-apoptotic lipid, and a decrease in the levels of pro-survival S1P. This shift in the ceramide/S1P rheostat is a critical factor in inducing cell death.
Q2: What are the expected downstream effects of Ceranib-1 treatment in cancer cell lines?
The accumulation of ceramide induced by Ceranib-1 typically leads to:
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Inhibition of cell proliferation: Ceranib-1 has been shown to have antiproliferative effects in various cancer cell lines.
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Induction of apoptosis: Elevated ceramide levels activate stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways, which promote apoptosis.
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Inhibition of pro-survival signaling: Ceranib-1 can lead to the inhibition of the Akt signaling pathway, a key regulator of cell survival.
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Cell cycle arrest: Treatment with Ceranib-1's more potent analog, Ceranib-2, has been observed to cause an accumulation of cells in the sub-G1 and G2 phases of the cell cycle.
Q3: How should I store and handle Ceranib-1?
Proper storage and handling are crucial for maintaining the stability and activity of Ceranib-1.
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Source: MedChemExpress
Best Practices for Handling:
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For in vitro experiments, prepare stock solutions in high-quality, anhydrous DMSO.
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When preparing working solutions for in vivo experiments, it is recommended to make them fresh on the day of use.
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Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the stock solution into smaller volumes for single-use to maintain stability.
Troubleshooting Guide
This guide addresses common issues encountered during Ceranib-1 experiments to help you ensure consistent and reproducible results.
Issue 1: Inconsistent or lower-than-expected IC50 values.
Possible Causes & Solutions:
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Cell Seeding Density: The density at which cells are seeded can significantly impact their sensitivity to chemotherapeutic agents, with higher densities often exhibiting increased resistance.
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Recommendation: Maintain a consistent seeding density across all experiments. Optimize the seeding density for your specific cell line and assay duration to ensure cells are in an exponential growth phase during treatment.
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Compound Precipitation: Ceranib-1 has poor water solubility and can precipitate in aqueous cell culture media, reducing its effective concentration.
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Recommendation: Visually inspect the media for any precipitates after adding Ceranib-1. To improve solubility, ensure the final DMSO concentration in the media is as high as tolerable for your cells (typically ≤ 0.5%) and mix thoroughly upon dilution of the stock solution.
-
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Compound Instability: Improper storage or handling can lead to the degradation of Ceranib-1.
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Recommendation: Follow the storage guidelines strictly. Use freshly prepared dilutions for each experiment and avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.
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Issue 2: Precipitation of Ceranib-1 in cell culture media.
Possible Causes & Solutions:
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Poor Aqueous Solubility: This is an inherent property of Ceranib-1.
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Recommendation: Prepare a high-concentration stock solution in DMSO. When diluting into your culture medium, add the Ceranib-1 stock to the medium dropwise while vortexing or gently swirling to facilitate mixing and prevent immediate precipitation. Do not exceed the solubility limit in the final culture medium.
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Temperature Shifts: Moving the compound between different temperatures can affect its solubility.
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Recommendation: Allow the DMSO stock solution to come to room temperature before diluting it into the cell culture medium, which is typically at 37°C.
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Issue 3: High variability between replicate wells.
Possible Causes & Solutions:
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Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final concentration of Ceranib-1, especially when working with low volumes.
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Recommendation: Use calibrated pipettes and ensure proper pipetting technique. When preparing serial dilutions, ensure thorough mixing between each step.
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Uneven Cell Distribution: A non-uniform cell monolayer will result in variable responses to the treatment.
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Recommendation: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly before aliquoting into wells. Allow the plate to sit at room temperature for a short period before placing it in the incubator to promote even cell settling.
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Experimental Protocols & Data
Ceranib-1 and Ceranib-2 IC50 Values in Various Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of Ceranib-1 and its more potent analog, Ceranib-2, in different cancer cell lines.
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| Ceranib-1 | SKOV3 (ovarian cancer) | 72 hours | 3.9 ± 0.3 | |
| Ceranib-2 | SKOV3 (ovarian cancer) | 72 hours | 0.73 ± 0.03 | |
| Ceranib-2 | MCF-7 (breast cancer) | 24 hours | Not specified, used at IC50 dose | |
| Ceranib-2 | MDA MB-231 (breast cancer) | 24 hours | Not specified, used at IC50 dose |
Detailed Methodology: Cell Viability Assay (MTS Assay)
This protocol is adapted from a standard method used to assess the effect of Ceranib-1 on cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Prepare serial dilutions of Ceranib-1 in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells, including the vehicle control. Remove the old medium from the cells and add the medium containing different concentrations of Ceranib-1.
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Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
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Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the results to determine the IC50 value.
Visualizations
Signaling Pathway of Ceranib-1 Action
Caption: Ceranib-1 inhibits ceramidase, leading to ceramide accumulation, which promotes apoptosis.
Experimental Workflow for a Cell Viability Assay
Caption: Workflow for determining cell viability after Ceranib-1 treatment using an MTS assay.
References
Welcome to the technical support center for Ceranib-1-related fluorescence assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ceranib-1 and what is its primary mechanism of action?
Ceranib-1 is a potent, cell-permeable inhibitor of ceramidases.[1][2] Ceramidases are enzymes that hydrolyze ceramide into sphingosine and a free fatty acid. By inhibiting these enzymes, Ceranib-1 leads to an intracellular accumulation of ceramide and a decrease in the levels of sphingosine and its downstream product, sphingosine-1-phosphate (S1P).[1][2] This shift in the cellular balance between pro-apoptotic ceramide and pro-survival S1P, often referred to as the "sphingolipid rheostat," can induce cell cycle arrest and apoptosis, particularly in cancer cells.
Q2: Can Ceranib-1 interfere with my fluorescence assay readout?
Yes, there is a potential for interference. Ceranib-1 belongs to the quinolinone class of heterocyclic compounds. Quinolinone derivatives have been reported to possess intrinsic fluorescent properties. This means that Ceranib-1 itself may fluoresce when excited by light, potentially overlapping with the excitation and/or emission spectra of the fluorescent probes used in your assay (e.g., NBD, BODIPY, etc.). This can lead to artificially high background signals or a false positive/negative readout. It is crucial to perform appropriate controls to assess the intrinsic fluorescence of Ceranib-1 under your specific experimental conditions.
Q3: What are the common fluorescent substrates used to measure ceramidase activity?
Commonly used fluorogenic substrates for measuring ceramidase activity include NBD C12-ceramide and BODIPY-labeled ceramides. These substrates are analogs of ceramide that, upon cleavage by ceramidase, release a fluorescent fatty acid which can be quantified to determine enzyme activity. The choice of substrate can depend on the specific type of ceramidase being assayed (acid, neutral, or alkaline) as they can exhibit different substrate specificities. For instance, C12-NBD-ceramide is reported to be a more suitable substrate for alkaline and neutral ceramidases compared to acid ceramidase.
Q4: What are the recommended working concentrations for Ceranib-1?
The optimal concentration of Ceranib-1 will depend on the specific cell type and assay. For inhibiting cellular ceramidase activity in SKOV3 ovarian cancer cells, the IC50 has been reported to be approximately 55 µM. For antiproliferative effects in the same cell line, the IC50 is significantly lower, around 3.9 µM after 72 hours of treatment. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: Are there any known off-target effects of Ceranib-1 that could affect fluorescence assays?
While the primary target of Ceranib-1 is ceramidase, high concentrations or specific cellular contexts could lead to off-target effects. For instance, the accumulation of ceramide induced by Ceranib-1 can impact mitochondrial membrane potential. This could interfere with assays that use potentiometric fluorescent dyes like JC-1 to measure mitochondrial health. Therefore, it is important to consider the downstream cellular effects of Ceranib-1 when interpreting results from fluorescence-based assays that measure parameters potentially altered by ceramide accumulation.
Troubleshooting Guide
This guide addresses specific issues that may arise during Ceranib-1-related fluorescence assays in a question-and-answer format.
Problem 1: High background fluorescence in wells containing Ceranib-1, even without the fluorescent substrate.
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Question: Why am I observing a high fluorescence signal in my control wells with Ceranib-1 alone?
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Possible Cause: This is likely due to the intrinsic fluorescence of Ceranib-1. As a quinolinone derivative, it may be excited by and emit light in the same spectral region as your fluorescent probe.
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Troubleshooting Steps:
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Run a Ceranib-1 Spectrum Scan: If possible, use a plate reader with spectral scanning capabilities to determine the excitation and emission maxima of Ceranib-1 in your assay buffer.
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Select Appropriate Filters: Based on the spectral data, choose excitation and emission filters for your experimental probe that minimize the overlap with Ceranib-1's fluorescence.
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Subtract Background: Always include control wells containing only Ceranib-1 in your assay plate. The average fluorescence intensity of these wells should be subtracted from the values of your experimental wells.
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Use a Different Fluorophore: If spectral overlap is significant and cannot be resolved with filter selection, consider using a fluorescent probe with a different excitation and emission profile that is further away from that of Ceranib-1.
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Problem 2: Lower than expected fluorescence signal in the presence of Ceranib-1.
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Question: My fluorescence signal is decreasing when I add Ceranib-1, suggesting activation of ceramidase, which is the opposite of the expected effect. What could be happening?
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Possible Cause: This could be a fluorescence quenching artifact. Ceranib-1 might be absorbing the excitation light or the emitted light from your fluorophore, leading to a decrease in the detected signal.
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Troubleshooting Steps:
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Perform a Quenching Control Assay: In a cell-free system, mix your fluorescent probe (at the concentration used in your assay) with varying concentrations of Ceranib-1. Measure the fluorescence intensity. A dose-dependent decrease in fluorescence in the absence of any enzymatic activity would indicate quenching.
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Adjust Excitation/Emission Wavelengths: Sometimes, moving the excitation or emission wavelength slightly away from the peak can reduce quenching effects, although this may also reduce the overall signal intensity.
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Consider a Different Assay Format: If quenching is a significant issue, you might need to consider a non-fluorescence-based assay, such as a colorimetric or luminescence-based method, or an endpoint assay that involves separation of the product from the inhibitor before reading.
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Problem 3: Precipitate formation in the wells after adding Ceranib-1.
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Question: I am observing a precipitate in my assay wells after adding Ceranib-1. How can I resolve this?
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Possible Cause: Ceranib-1 has low aqueous solubility and may precipitate in physiological buffers, especially at higher concentrations.
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Troubleshooting Steps:
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Optimize Solvent and Final Concentration: Ceranib-1 is typically dissolved in DMSO for a stock solution. Ensure the final concentration of DMSO in your assay media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
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Use a Carrier Protein: For cellular assays, pre-complexing Ceranib-1 with bovine serum albumin (BSA) can help improve its solubility and delivery to cells.
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Incorporate a Surfactant (with caution): Some in vitro enzyme assays benefit from the inclusion of a non-ionic detergent like Triton X-100 to maintain the solubility of both the substrate and the inhibitor. However, be aware that detergents can also affect enzyme activity, so proper controls are essential.
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Sonication: Gentle sonication of the final assay solution can sometimes help to dissolve small aggregates.
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Data Presentation
Table 1: Ceranib-1 Activity in SKOV3 Cells
| Parameter | Cell Line | IC50 Value | Treatment Duration | Reference |
| Ceramidase Inhibition | SKOV3 | ~55 µM | 24 hours | |
| Antiproliferation | SKOV3 | 3.9 ± 0.3 µM | 72 hours |
Table 2: Common Fluorogenic Substrates for Ceramidase Assays
| Substrate | Target Ceramidase(s) | Typical Excitation (nm) | Typical Emission (nm) | Reference |
| NBD C12-Ceramide | Alkaline, Neutral | ~466 | ~536 | |
| BODIPY-Ceramide | Acid, Neutral, Alkaline | ~488 | ~515 |
Experimental Protocols
Protocol 1: Cellular Ceramidase Activity Assay using NBD C12-Ceramide
This protocol is a generalized guide and should be optimized for your specific cell type and experimental conditions.
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Cell Culture: Plate cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
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Ceranib-1 Treatment: Prepare serial dilutions of Ceranib-1 in cell culture medium. Remove the old medium from the cells and add the Ceranib-1 dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the Ceranib-1 wells. Incubate for the desired treatment time (e.g., 24 hours).
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Substrate Preparation: Prepare a working solution of NBD C12-ceramide in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4 for neutral ceramidase). The final substrate concentration typically ranges from 10-50 µM. The substrate may require sonication to form micelles.
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Enzyme Reaction: After the Ceranib-1 incubation, wash the cells gently with PBS. Add the NBD C12-ceramide working solution to each well.
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Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be within the linear range of the reaction, which should be determined empirically.
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Reaction Termination and Lipid Extraction:
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Stop the reaction by adding a chloroform:methanol (2:1, v/v) solution to each well.
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Transfer the mixture to a microcentrifuge tube and vortex thoroughly.
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Centrifuge to separate the phases.
-
-
Product Analysis (TLC):
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Carefully collect the lower organic phase.
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Spot the organic phase onto a silica TLC plate.
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Develop the plate using a suitable solvent system (e.g., chloroform:methanol:acetic acid, 90:10:1 v/v/v).
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Air-dry the plate and visualize the fluorescent spots (substrate and hydrolyzed fatty acid product) using a fluorescence imaging system.
-
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Quantification: Quantify the fluorescence intensity of the product spot. The intensity is directly proportional to the ceramidase activity.
Visualizations
Caption: Ceranib-1 inhibits ceramidase, leading to ceramide accumulation.
Caption: Workflow for a cellular ceramidase fluorescence assay.
Caption: Troubleshooting logic for Ceranib-1 fluorescence assays.
References
optimizing incubation times for Ceranib1 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ceranib-1 in their experiments. The information is tailored for scientists and drug development professionals to help optimize experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ceranib-1?
A1: Ceranib-1 is an inhibitor of ceramidase, an enzyme that hydrolyzes ceramide into sphingosine.[1][2] By inhibiting ceramidase, Ceranib-1 leads to the accumulation of intracellular ceramide and a decrease in sphingosine and its downstream product, sphingosine-1-phosphate (S1P).[1][2] This shift in the ceramide/S1P rheostat is critical, as ceramide is generally considered pro-apoptotic, while S1P promotes cell survival and proliferation.[2]
Q2: What are the common applications of Ceranib-1 in research?
A2: Ceranib-1 is primarily used in cancer research to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It is often investigated as a potential anticancer therapeutic, both as a standalone agent and in combination with other chemotherapy drugs like paclitaxel. Its ability to modulate the ceramide/S1P signaling pathway also makes it a valuable tool for studying the roles of these sphingolipids in diverse cellular processes.
Q3: How should I dissolve and store Ceranib-1?
A3: For in vitro experiments, Ceranib-1 can be dissolved in DMSO to create a stock solution. For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Q4: What is a typical starting concentration and incubation time for Ceranib-1 treatment?
A4: The optimal concentration and incubation time for Ceranib-1 are cell-type dependent. For initial experiments, a concentration range of 1 µM to 20 µM is a reasonable starting point. Incubation times can vary from a few hours to 72 hours or more, depending on the experimental endpoint (e.g., signaling pathway activation, apoptosis, or cell proliferation).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant effect on cell viability or proliferation. | 1. Suboptimal concentration: The concentration of Ceranib-1 may be too low for the specific cell line being used. 2. Insufficient incubation time: The treatment duration may not be long enough to induce a measurable effect. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance to ceramide-induced apoptosis. | 1. Perform a dose-response experiment: Test a wider range of Ceranib-1 concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 for your cell line. 2. Conduct a time-course experiment: Measure the desired endpoint at multiple time points (e.g., 24h, 48h, 72h) to identify the optimal treatment duration. 3. Investigate resistance mechanisms: Check the expression levels of ceramidases and other key enzymes in the sphingolipid pathway. Consider co-treatment with other agents to enhance sensitivity. |
| High background noise or off-target effects. | 1. High concentration of Ceranib-1: Excessive concentrations can lead to non-specific effects. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Use the lowest effective concentration: Based on your dose-response curve, use the lowest concentration that gives a significant effect. 2. Include a vehicle control: Always include a control group treated with the same concentration of the solvent used to dissolve Ceranib-1. Ensure the final solvent concentration is low (typically <0.5%). |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular responses. 2. Instability of Ceranib-1: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. | 1. Standardize cell culture protocols: Maintain consistent cell culture practices. Use cells within a defined passage number range. 2. Aliquot stock solutions: Prepare single-use aliquots of the Ceranib-1 stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -80°C. |
Quantitative Data Summary
The following tables summarize key quantitative data for Ceranib-1 treatment from published studies.
Table 1: IC50 Values for Ceranib-1 in SKOV3 Ovarian Cancer Cells
| Assay | Incubation Time | IC50 (µM) | Reference |
| Cell Proliferation (SRB Assay) | 72 hours | 3.9 ± 0.3 | |
| Ceramidase Activity Inhibition | 24 hours | 28 and 55 |
Table 2: Effects of Ceranib-1 on Sphingolipid Levels in SKOV3 Cells
| Treatment | Effect | Reference |
| 12.5 µM Ceranib-1 | ~32% increase in total ceramide levels | |
| Dose-dependent | Decrease in intracellular sphingosine and S1P |
Key Experimental Protocols
1. Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
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Cell Seeding: Plate cells in a 96-well plate at an appropriate density to ensure they are in an exponential growth phase during the treatment period. Allow cells to attach overnight.
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Treatment: Treat cells with varying concentrations of Ceranib-1 (e.g., 0.1 µM to 50 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
2. Western Blot Analysis for Signaling Pathway Modulation
-
Cell Treatment: Plate cells and treat with the desired concentration of Ceranib-1 for the appropriate time to observe changes in protein phosphorylation or expression. For phosphorylation analysis, serum-starve cells overnight before treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Ceranib-1 inhibits ceramidase, leading to ceramide accumulation and downstream effects.
References
Validation & Comparative
Ceranib-1 vs. Ceranib-2: A Comparative Analysis of Potency in Ceramidase Inhibition
In the landscape of cancer therapeutics, the modulation of sphingolipid metabolism has emerged as a promising strategy. Central to this approach are inhibitors of ceramidase, enzymes that regulate the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). This guide provides a detailed comparison of two such inhibitors, Ceranib-1 and its more potent analog, Ceranib-2, with a focus on their respective potencies and the experimental frameworks used for their evaluation.
Potency Comparison
Ceranib-2 consistently demonstrates superior potency compared to its predecessor, Ceranib-1, in both inhibiting cellular ceramidase activity and suppressing cancer cell proliferation. The half-maximal inhibitory concentration (IC50) values from studies on human ovarian adenocarcinoma SKOV3 cells clearly illustrate this difference.
| Parameter | Ceranib-1 | Ceranib-2 | Cell Line |
| Ceramidase Inhibition (IC50) | 55 µM[1] | 28 µM[1][2][3][4] | SKOV3 |
| Antiproliferative Activity (IC50) | 3.9 ± 0.3 µM | 0.73 ± 0.03 µM | SKOV3 |
As the data indicates, Ceranib-2 is approximately twice as potent as Ceranib-1 in inhibiting ceramidase activity and about five times more potent in halting cell proliferation in SKOV3 cells. This enhanced efficacy positions Ceranib-2 as a more promising candidate for further development in anticancer therapies.
Mechanism of Action: The Ceramide/S1P Rheostat
Both Ceranib-1 and Ceranib-2 exert their effects by inhibiting ceramidase, a key enzyme in the sphingolipid metabolic pathway. This inhibition disrupts the normal hydrolysis of ceramide into sphingosine, which is subsequently phosphorylated to S1P. The accumulation of intracellular ceramide and the corresponding decrease in sphingosine and S1P levels shift the cellular balance, known as the ceramide/S1P rheostat, towards apoptosis. Elevated ceramide levels are known to induce cell cycle arrest and programmed cell death, making ceramidase inhibitors effective anticancer agents.
Caption: Signaling pathway affected by Ceranib-1 and Ceranib-2.
Experimental Protocols
The determination of the IC50 values for Ceranib-1 and Ceranib-2 involved the following key experimental methodologies:
Cellular Ceramidase Activity Assay
This assay measures the ability of the compounds to inhibit the enzymatic activity of ceramidase within cells.
-
Cell Culture: Human ovarian adenocarcinoma SKOV3 cells were cultured to near-confluence.
-
Compound Treatment: The cells were treated with varying concentrations of Ceranib-1 or Ceranib-2 for 24 hours.
-
Substrate Addition: A fluorogenic ceramidase substrate was added to the cells.
-
Measurement: The hydrolysis of the substrate by cellular ceramidases produces a fluorescent signal, which was measured to quantify enzyme activity. A decrease in fluorescence compared to untreated cells indicated inhibition.
-
Data Analysis: The IC50 value was calculated as the concentration of the inhibitor that caused a 50% reduction in ceramidase activity.
Caption: Workflow for the cellular ceramidase activity assay.
Antiproliferative Activity Assay
This assay assesses the impact of the compounds on the proliferation and survival of cancer cells.
-
Cell Seeding: SKOV3 cells in their exponential growth phase were seeded in appropriate culture plates.
-
Compound Treatment: The cells were treated with a range of concentrations of Ceranib-1 or Ceranib-2.
-
Incubation: The treated cells were incubated for 72 hours.
-
Cell Quantification: The number of viable cells was quantified using a suitable method, such as the sulforhodamine B (SRB) assay.
-
Data Analysis: The IC50 value was determined as the concentration of the inhibitor that resulted in a 50% reduction in cell number compared to untreated control cells.
References
- 1. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ceranib-2 A cell-permeable, potent inhibitor of ceramidase (IC50 = 28 mM) with anti-proliferative and proapoptotic properties. [sigmaaldrich.com]
- 4. Ceranib-2 - Ace Therapeutics [acetherapeutics.com]
A Comparative Guide to Ceramidase Inhibitors: Ceranib1 vs. Carmofur
For Researchers, Scientists, and Drug Development Professionals
Ceramidases are critical enzymes that regulate the cellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), a relationship often termed the "sphingolipid rheostat".[1][2][3] By catalyzing the hydrolysis of ceramide into sphingosine (the precursor to S1P), these enzymes play a pivotal role in cell fate decisions, including proliferation, cell cycle arrest, and apoptosis.[1][4] Overexpression of acid ceramidase (AC) has been linked to various human cancers and chemoresistance, making it a compelling target for anticancer drug development. This guide provides an objective comparison of two prominent small molecule inhibitors of acid ceramidase: Ceranib1 and carmofur.
Mechanism of Action
Both this compound and carmofur function by inhibiting ceramidase activity, which leads to the intracellular accumulation of various ceramide species and a subsequent decrease in sphingosine and S1P levels. This shift in the sphingolipid rheostat toward ceramide is a key driver of their anti-proliferative and pro-apoptotic effects.
This compound was identified through a small molecule library screen and is characterized as a non-lipid inhibitor of human ceramidase. Its inhibitory action results in a dose-dependent decrease in ceramidase activity. While it effectively elevates ceramide levels and reduces S1P, the precise nature of its binding to the enzyme is not as extensively detailed in available literature as that of carmofur.
Carmofur , originally developed as a derivative of 5-fluorouracil (5-FU) for colorectal cancer treatment, has a well-defined, 5-FU-independent mechanism for inhibiting acid ceramidase. Structural and biochemical studies have revealed that carmofur acts as a covalent inhibitor . Its electrophilic carbonyl group is attacked by the catalytic cysteine residue (Cys143) in the active site of acid ceramidase. This reaction results in the fatty acid moiety of carmofur becoming permanently attached to the enzyme, thereby inactivating it.
Data Presentation: Inhibitory Potency
The inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below summarize the reported IC50 values for this compound and carmofur from various experimental contexts. It is important to note that these values can differ based on the assay type (cell-based vs. enzymatic) and the cell line used.
| This compound: Quantitative Data |
| Parameter |
| IC50 (Ceramidase Activity) |
| IC50 (Cell Proliferation) |
| Carmofur: Quantitative Data |
| Parameter |
| IC50 (Acid Ceramidase) |
| IC50 (Acid Ceramidase) |
| EC50 (Cell Death) |
| IC50 (Cell Proliferation) |
Note: Direct comparison of IC50 values should be made with caution due to the different experimental systems (e.g., rat recombinant enzyme vs. human cancer cell lines).
Experimental Protocols
Evaluating the efficacy of ceramidase inhibitors requires robust and reproducible assays. Below is a detailed methodology for a common fluorogenic assay used to determine acid ceramidase activity in cell lysates, based on published protocols.
Protocol: Fluorogenic Acid Ceramidase Activity Assay
-
Cell Lysis and Protein Quantification:
-
Harvest cultured cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a sucrose solution (e.g., 0.25 M sucrose).
-
Lyse the cells by sonication (e.g., 3 cycles of 5 seconds at 9W on ice).
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 3 minutes to pellet debris.
-
Collect the supernatant (cell lysate) and determine the total protein concentration using a standard method (e.g., BCA assay).
-
-
Enzymatic Reaction Setup (96-well plate format):
-
For each reaction, prepare a mixture in a single well of a 96-well plate.
-
Add 74.5 µL of acidic buffer (e.g., 25 mM sodium acetate buffer, pH 4.5).
-
Add the test inhibitor (this compound, carmofur) at various concentrations or vehicle control (e.g., DMSO). Pre-incubate if required.
-
Add 25 µL of cell lysate, containing a fixed amount of total protein (e.g., 10-25 µg).
-
Initiate the reaction by adding 0.5 µL of a fluorogenic ceramidase substrate solution (e.g., 4 mM Rbm14-12 in ethanol, for a final concentration of 20 µM).
-
Negative control wells should contain the complete reaction mixture but no protein extract.
-
-
Incubation:
-
Incubate the plate at 37°C for a set period (e.g., 3 hours) without agitation.
-
-
Reaction Termination and Signal Development:
-
Stop the enzymatic reaction by adding 50 µL of methanol.
-
Add 100 µL of a freshly prepared sodium periodate (NaIO4) solution (e.g., 2.5 mg/mL in 100 mM glycine/NaOH buffer, pH 10.6) to each well. This step oxidizes the product of the ceramidase reaction.
-
Incubate the plate, protected from light, for 2 hours at room temperature. This allows for the β-elimination step that releases the fluorophore.
-
-
Fluorescence Quantification:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex 360 nm, λem 446 nm for umbelliferone).
-
Calculate the specific ceramidase activity (e.g., in nmol/h/mg protein) after subtracting the background fluorescence from the negative control wells. Plot inhibitor concentration versus activity to determine the IC50 value.
-
Downstream Signaling and Cellular Effects
Inhibition of acid ceramidase by either this compound or carmofur triggers a cascade of downstream events, primarily driven by the accumulation of ceramide. Ceramide is a potent signaling lipid that can activate stress-activated protein kinases (SAPK/JNK) and p38 MAPK pathways, which promote apoptosis. Concurrently, ceramide accumulation can lead to the inhibition of pro-survival pathways like the Akt pathway. The reduction in S1P, a consequence of diminished sphingosine production, further sensitizes cells to apoptosis. This fundamental shift in lipid signaling ultimately leads to cell cycle arrest and cell death, providing the therapeutic rationale for using these inhibitors in cancer treatment.
Conclusion
Both this compound and carmofur are valuable tools for researchers studying sphingolipid metabolism and represent promising scaffolds for anticancer drug development.
-
Carmofur stands out due to its high potency, particularly in enzymatic assays, and its well-elucidated covalent mechanism of action. Its history of clinical use for colorectal cancer, although originally attributed to its 5-FU activity, provides a foundation for potential repurposing as a targeted acid ceramidase inhibitor.
-
This compound , as one of the first non-lipid inhibitors discovered, has been instrumental in validating ceramidase as a druggable target. It effectively induces the desired cellular outcomes of ceramide accumulation and apoptosis.
The choice between these inhibitors may depend on the specific research question. Carmofur's nanomolar potency and defined covalent binding make it ideal for studies requiring potent and sustained inhibition. This compound remains a relevant tool compound for inducing ceramidase inhibition in cellular models. Future research focused on improving the selectivity and pharmacokinetic properties of compounds based on these scaffolds will be crucial for translating the therapeutic potential of acid ceramidase inhibition into the clinic.
References
- 1. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and evaluation of inhibitors of human ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Ceranib-1 in the Spotlight: A Comparative Guide to Ceramidase Inhibition
Ceranib-1 is a non-lipid small molecule inhibitor of ceramidase, an enzyme pivotal in the regulation of cellular sphingolipid metabolism. By blocking the hydrolysis of ceramide into sphingosine and fatty acid, Ceranib-1 elevates intracellular ceramide levels.[1] This accumulation of ceramide, a pro-apoptotic lipid, can trigger programmed cell death, making ceramidase inhibitors like Ceranib-1 promising candidates for cancer therapy.[2] This guide provides a comparative analysis of Ceranib-1's inhibitory effects, supported by experimental data and protocols for researchers in drug discovery and cell biology.
Comparative Efficacy of Ceramidase Inhibitors
The inhibitory potency of Ceranib-1 has been evaluated against other known ceramidase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a common measure of inhibitor effectiveness. Lower IC50 values indicate greater potency.
| Inhibitor | Cell Line | IC50 (µM) | Notes |
| Ceranib-1 | SKOV3 | 55 | Cell-based assay measuring inhibition of ceramidase activity.[1][3] |
| SKOV3 | 3.9 ± 0.3 | Antiproliferative effect after 72 hours.[1] | |
| Ceranib-2 | SKOV3 | 28 | Cell-based assay measuring inhibition of ceramidase activity. |
| SKOV3 | 0.73 ± 0.03 | Antiproliferative effect after 72 hours. | |
| B-13 | Human Melanoma & HaCat Keratinocytes | 10 | A potent and selective acid ceramidase inhibitor. |
| D-MAPP | HL-60 | 1 - 5 | Primarily an alkaline ceramidase inhibitor. |
| SKOV3 | > 300 | No effect on ceramidase activity or cell survival. | |
| N-oleoylethanolamine (NOE) | - | Ki ~ 500 | One of the first described ceramide-mimicking inhibitors. |
| SKOV3 | - | No effect on ceramidase activity in a cell-based assay. | |
| Carmofur | - | - | An approved anti-cancer drug identified as an acid ceramidase inhibitor. |
Experimental Protocols
Protocol 1: In Vitro Ceramidase Activity Assay
This protocol outlines a method to determine the inhibitory effect of a compound on ceramidase activity using a fluorogenic substrate.
Materials:
-
Recombinant human acid ceramidase (AC)
-
Fluorogenic ceramide substrate (e.g., RBM14-C12)
-
Assay buffer (e.g., 25 mM phosphate buffer, 150 mM NaCl, pH 7.4)
-
Test compound (e.g., Ceranib-1) dissolved in DMSO
-
96-well or 384-well plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a multi-well plate, add the recombinant acid ceramidase to each well.
-
Add the different concentrations of the test compound to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Incubate the plate for a predetermined time at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic ceramide substrate to all wells.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction, for example, by adding methanol.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic product.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell-Based Ceramidase Inhibition Assay
This protocol describes a method to assess the ability of a compound to inhibit ceramidase activity within intact cells.
Materials:
-
A suitable cell line (e.g., SKOV3 human ovarian cancer cells)
-
Cell culture medium and supplements
-
Test compound (e.g., Ceranib-1)
-
Exogenous ceramide analog substrate
-
Lysis buffer
-
Method for quantifying sphingosine or a downstream product (e.g., HPLC, mass spectrometry)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to near-confluence.
-
Treat the cells with varying concentrations of the test compound for a specified period (e.g., 24 hours).
-
Introduce an exogenous ceramide analog to the cells.
-
After an incubation period, wash the cells and lyse them to release intracellular contents.
-
Quantify the amount of the product of ceramidase activity (e.g., sphingosine) or the remaining ceramide analog substrate using a suitable analytical method.
-
Calculate the percentage of inhibition of cellular ceramidase activity for each concentration of the test compound.
-
Determine the IC50 value as described in the in vitro protocol.
Visualizing the Impact of Ceranib-1
Ceramide Signaling Pathway
Ceramidase is a critical regulator of the "ceramide/sphingosine-1-phosphate (S1P) rheostat," which balances the levels of pro-apoptotic ceramide and pro-survival S1P. Inhibition of ceramidase by compounds like Ceranib-1 disrupts this balance, leading to an accumulation of ceramide, which can activate apoptotic pathways.
Caption: Ceramide/S1P rheostat and the inhibitory action of Ceranib-1.
Experimental Workflow for Inhibitor Validation
The validation of a potential ceramidase inhibitor typically follows a multi-step process, from initial high-throughput screening to detailed characterization in cellular models.
Caption: Workflow for validating a novel ceramidase inhibitor.
References
A Comparative Guide to Ceranib-1 and Other Prominent Ceramidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ceranib-1 against other well-documented ceramidase inhibitors. The focus is on their performance, supported by experimental data, to aid in the selection of appropriate compounds for research and therapeutic development.
Introduction to Ceramidases and the Sphingolipid Rheostat
Ceramidases are critical enzymes in the sphingolipid metabolic pathway that hydrolyze pro-apoptotic ceramide into sphingosine, which is subsequently phosphorylated to the pro-survival lipid, sphingosine-1-phosphate (S1P).[1][2][3] The balance between ceramide and S1P, often termed the "sphingolipid rheostat," is a key determinant of cell fate, including proliferation, cell cycle arrest, and apoptosis.[1][3] In many forms of cancer, ceramidases are overexpressed, shifting the balance towards S1P and promoting tumor progression and chemoresistance. This makes ceramidases attractive targets for anticancer drug development. This guide compares Ceranib-1, a novel non-lipid inhibitor, with other key inhibitors like Carmofur, B-13, and D-threo-MAPP.
Quantitative Performance Comparison of Ceramidase Inhibitors
The efficacy of ceramidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both enzymatic and cell-based assays. The tables below summarize the reported quantitative data for Ceranib-1 and its alternatives.
Table 1: Inhibitory Potency (IC50) Against Ceramidase Activity
| Inhibitor | Target Ceramidase | IC50 Value | Cell Line / Condition | Citation(s) |
| Ceranib-1 | Cellular Ceramidase | 55 µM | SKOV3 Ovarian Cancer | |
| Ceranib-2 | Cellular Ceramidase | 28 µM | SKOV3 Ovarian Cancer | |
| Carmofur | Acid Ceramidase (rat) | 29 nM - 79 nM | Recombinant enzyme | |
| B-13 | Acid Ceramidase | ~10 µM | In vitro | |
| D-threo-MAPP | Alkaline Ceramidase | 1 - 5 µM | In vitro | |
| D-threo-MAPP | Acid Ceramidase | >500 µM | In vitro | |
| N-Oleoylethanolamine (NOE) | Acid Ceramidase | Ki ~500 µM | In vitro |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 Value | Citation(s) |
| Ceranib-1 | SKOV3 Ovarian Cancer | 3.9 ± 0.3 µM | |
| Ceranib-2 | SKOV3 Ovarian Cancer | 0.73 ± 0.03 µM | |
| D-threo-MAPP | MCF-7 Breast Cancer | 4.4 µM | |
| N-Oleoylethanolamine (NOE) | SKOV3 Ovarian Cancer | 50 ± 16 µM |
Mechanism of Action and Cellular Effects
Inhibition of ceramidase activity directly impacts the sphingolipid rheostat. By blocking the degradation of ceramide, these inhibitors cause an intracellular accumulation of various ceramide species and a corresponding decrease in the levels of sphingosine and S1P. This shift in the rheostat towards the pro-apoptotic ceramide is the primary mechanism behind their anti-proliferative and cytotoxic effects.
For instance, treatment of SKOV3 ovarian cancer cells with Ceranib-1 resulted in an approximately 32% increase in total ceramide levels and a reduction in sphingosine and S1P to 10% and 34% of vehicle-treated cells, respectively. Similarly, Carmofur induces the intracellular accumulation of C14, C16, and C18 ceramide species in colon and prostate cancer cells.
Key Distinctions Among Inhibitors
-
Ceranib-1 and Ceranib-2: These are novel, non-lipid based inhibitors identified through high-throughput screening. Ceranib-2 is a more potent analog of Ceranib-1. They are effective in cell-based assays, causing ceramide accumulation and inhibiting cancer cell proliferation.
-
Carmofur: Originally developed as an orally administrable derivative of 5-fluorouracil, Carmofur is now recognized as a highly potent, covalent inhibitor of acid ceramidase, with activity in the nanomolar range. Its ability to cross the blood-brain barrier makes it a candidate for treating brain tumors like glioblastoma.
-
B-13: A potent in vitro inhibitor of acid ceramidase, B-13 has been shown to be largely inactive in living cells, which has led to the development of more effective analogs like LCL-464.
-
D-threo-MAPP: This compound is a specific inhibitor of alkaline ceramidase, with much weaker activity against acid ceramidase. This specificity makes it a useful tool for distinguishing the roles of different ceramidase isoforms.
Experimental Protocols
The characterization of ceramidase inhibitors relies on standardized in vitro assays. Below are generalized methodologies for key experiments cited in this guide.
Cellular Ceramidase Activity Assay
This assay measures the ability of a compound to inhibit the hydrolysis of a fluorogenic ceramide substrate within intact cells.
Methodology:
-
Cell Culture: Human cancer cells (e.g., SKOV3) are seeded in 96-well plates and grown to near confluence.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., Ceranib-1) or vehicle control (DMSO).
-
Substrate Addition: A fluorogenic ceramidase substrate is added to each well (e.g., 16 µM of N-((2S,3R)-1,3-dihydroxy-5-((2-oxo-2H-chromen-7-yl)oxy)pentan-2-yl)palmitamide).
-
Incubation: The plate is incubated for a set period (e.g., 24 hours) at 37°C to allow for substrate hydrolysis.
-
Fluorescence Measurement: The fluorescence of the hydrolyzed product is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to vehicle-treated controls, and IC50 values are determined from the dose-response curve.
Cell Proliferation Assay (Sulforhodamine B Assay)
This assay quantifies cell number to determine the anti-proliferative effects of an inhibitor over a longer treatment period.
Methodology:
-
Cell Seeding: Sparsely plate cells (e.g., SKOV3) in exponential growth phase into 96-well plates.
-
Compound Treatment: Treat cells with a range of inhibitor concentrations for an extended period (e.g., 72 hours).
-
Cell Fixation: Gently fix the cells to the plate using an agent like trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to total cellular protein.
-
Wash: Remove unbound dye with washes of dilute acetic acid.
-
Dye Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).
-
Absorbance Measurement: Read the absorbance of the solubilized dye on a plate reader (at ~510 nm).
-
Data Analysis: Cell number is proportional to absorbance. Calculate the IC50 for cell proliferation inhibition based on the dose-response curve.
References
comparative analysis of Ceranib1's effects on different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the experimental data available on Ceranib-1, a small molecule inhibitor of ceramidase, and its effects on various cancer cell lines. While extensive research has been conducted on its more potent analog, Ceranib-2, this guide focuses on the specific findings related to Ceranib-1, offering a valuable resource for understanding its potential as an anti-cancer agent.
Mechanism of Action: The Ceramide/S1P Rheostat
Ceranib-1's primary mechanism of action is the inhibition of ceramidase, a key enzyme in sphingolipid metabolism.[1][2][3] Ceramidases hydrolyze pro-apoptotic ceramide into sphingosine, which is then phosphorylated to the pro-survival molecule sphingosine-1-phosphate (S1P).[2][3] This balance between ceramide and S1P, often referred to as the "ceramide/S1P rheostat," is critical in determining cell fate. By inhibiting ceramidase, Ceranib-1 disrupts this balance, leading to an accumulation of intracellular ceramide and a decrease in S1P levels. This shift towards ceramide promotes apoptosis, or programmed cell death, in cancer cells.
Figure 1. Ceranib-1 inhibits ceramidase, leading to ceramide accumulation and apoptosis.
Comparative Efficacy of Ceranib-1 in Cancer Cell Lines
Quantitative data on the efficacy of Ceranib-1 across a wide range of cancer cell lines is limited in publicly available literature. The most comprehensive data is for the SKOV3 ovarian cancer cell line.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SKOV3 | Ovarian Cancer | 3.9 ± 0.3 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Studies on the SKOV3 cell line demonstrate that Ceranib-1 effectively inhibits cell proliferation. In these cells, Ceranib-1 treatment leads to a dose-dependent decrease in ceramidase activity and an increase in intracellular ceramide levels. It is important to note that its analog, Ceranib-2, consistently shows significantly higher potency in inhibiting cell proliferation across various cancer cell lines.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of Ceranib-1 are provided below.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Ceranib-1 for the desired incubation period (e.g., 72 hours).
-
Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Apoptosis Detection: Annexin V Assay
The Annexin V assay is used to detect phosphatidylserine (PS) translocation from the inner to the outer leaflet of the plasma membrane, an early indicator of apoptosis.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of Ceranib-1.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis: Propidium Iodide Staining
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with Ceranib-1 and harvest at the desired time point.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.
-
PI Staining: Add 500 µL of 50 µg/mL PI solution to the cell suspension.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Figure 2. Experimental workflows for assessing the effects of Ceranib-1.
Conclusion
The available evidence indicates that Ceranib-1 is an effective inhibitor of ceramidase, leading to increased ceramide levels and subsequent inhibition of cell proliferation in cancer cells, with the most robust data coming from studies on the SKOV3 ovarian cancer cell line. While direct comparative data across a broad spectrum of cancer cell lines is limited for Ceranib-1 itself, its well-defined mechanism of action suggests its potential as a therapeutic agent in various cancers where the ceramide/S1P rheostat is dysregulated. Further research is warranted to fully elucidate the comparative efficacy of Ceranib-1 in a wider range of cancer cell types and to explore its potential in combination therapies. The provided experimental protocols offer a standardized framework for conducting such future investigations.
References
A Comparative Guide to Ceranib-1 and its Impact on Sphingosine-1-Phosphate (S1P) Levels and Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ceranib-1, a known ceramidase inhibitor, with other key modulators of the sphingolipid pathway. The focus is on their effects on sphingosine-1-phosphate (S1P) levels and subsequent downstream signaling cascades. This document is intended to serve as a valuable resource for researchers investigating sphingolipid metabolism and its therapeutic potential.
Introduction to the Ceramide/S1P Rheostat
The balance between intracellular levels of ceramide and S1P, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate.[1] Elevated ceramide levels are generally associated with pro-apoptotic and anti-proliferative signals, while increased S1P levels promote cell survival, proliferation, and migration.[1] Enzymes that regulate the levels of these bioactive lipids are therefore attractive targets for therapeutic intervention in various diseases, including cancer and inflammatory disorders.
Ceranib-1 inhibits ceramidase, the enzyme responsible for hydrolyzing ceramide to sphingosine, the precursor of S1P.[2] This inhibition leads to an accumulation of various ceramide species and a subsequent decrease in both sphingosine and S1P levels.[2] This guide will compare the effects of Ceranib-1 to its more potent analog, Ceranib-2, as well as to inhibitors of other key enzymes in the sphingolipid pathway: Fumonisin B1 (a ceramide synthase inhibitor) and PF-543 (a sphingosine kinase 1 inhibitor).
Comparative Analysis of Sphingolipid Modulators
The following table summarizes the key characteristics and effects of Ceranib-1 and its comparators.
| Feature | Ceranib-1 | Ceranib-2 | Fumonisin B1 | PF-543 |
| Target Enzyme | Ceramidase | Ceramidase | Ceramide Synthase | Sphingosine Kinase 1 (SPHK1) |
| Mechanism of Action | Inhibits the hydrolysis of ceramide to sphingosine. | A more potent inhibitor of ceramidase than Ceranib-1. | Inhibits the acylation of sphingoid bases to form dihydroceramide.[3] | A potent and selective competitive inhibitor of SPHK1. |
| Effect on Ceramide Levels | Increases intracellular accumulation of multiple ceramide species. | Induces a significant accumulation of multiple ceramide species. | Decreases de novo ceramide synthesis. | No direct effect on ceramide levels. |
| Effect on Sphingosine Levels | Decreases intracellular sphingosine levels. | Decreases intracellular sphingosine levels. | Increases intracellular sphinganine and sphingosine levels. | Increases intracellular sphingosine levels. |
| Effect on S1P Levels | Decreases intracellular S1P levels. | Decreases intracellular S1P levels. | Complex effects; disrupts sphingolipid metabolism which may indirectly alter S1P levels. | Potently decreases intracellular and plasma S1P levels (~50% in vivo, up to 10-fold in vitro). |
| IC50 (Ceramidase) | 55 µM (in SKOV3 cells) | 28 µM (in SKOV3 cells) | N/A | N/A |
| IC50 (Ceramide Synthase) | N/A | N/A | ~7 µM (for glycolipid formation) | N/A |
| IC50 (SPHK1) | N/A | N/A | N/A | 2 nM |
| Downstream Effects | Inhibits cell proliferation, induces apoptosis, downregulates mTOR signaling. | More potent inhibition of cell proliferation and induction of apoptosis compared to Ceranib-1. | Induces oxidative stress, alters PI3K/Akt/mTOR signaling. | Reduces phosphorylation of STAT3, induces apoptosis, necrosis, and autophagy. |
| Cell Proliferation IC50 | 3.9 µM (SKOV3 cells) | 0.73 µM (SKOV3 cells) | Inhibits cell proliferation. | Inhibits cell proliferation. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to validate these findings, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: The Sphingolipid Rheostat and Points of Inhibition.
Caption: General Experimental Workflow for Validating Downstream Effects.
References
Cross-Validation of Ceranib-1's Anti-Proliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of Ceranib-1, a known ceramidase inhibitor, with other alternative compounds. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers investigating novel cancer therapeutics targeting sphingolipid metabolism.
Mechanism of Action: The Ceramide/S1P Rheostat
Ceranib-1 exerts its anti-proliferative effects by inhibiting ceramidase, a key enzyme in the sphingolipid metabolic pathway. This inhibition leads to an accumulation of intracellular ceramide, a pro-apoptotic lipid, and a concurrent decrease in sphingosine and its phosphorylated form, sphingosine-1-phosphate (S1P), a pro-survival signaling molecule. This shift in the balance between ceramide and S1P, often referred to as the ceramide/S1P rheostat, is crucial for inducing cell cycle arrest and apoptosis in cancer cells.[1][2]
Comparative Anti-Proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ceranib-1 and its alternatives in various cancer cell lines. This data provides a quantitative comparison of their anti-proliferative potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Ceranib-1 | SKOV3 (Ovarian Cancer) | 3.9 ± 0.3 | [1] |
| Ceranib-2 | SKOV3 (Ovarian Cancer) | 0.73 ± 0.03 | [1] |
| T-98G (Glioma) | 7 (24h), 0.9 (48h) | [3] | |
| U-87MG (Glioma) | >25 (24h) | ||
| C6 (Glioma) | >50 (24h) | ||
| N-oleoylethanolamine | SKOV3 (Ovarian Cancer) | ~60 | |
| DMAPP | SKOV3 (Ovarian Cancer) | >100 | |
| Carmofur | HCT-116 (Colorectal Cancer) | Not specified, but effective | |
| HT-29 (Colorectal Cancer) | Potent inhibition | ||
| MDA-MB-468 (Breast Cancer) | Potent inhibition | ||
| Pediatric Brain Tumors | 4.6 - 50 |
Signaling Pathways Implicated in Ceranib-Mediated Apoptosis
While the direct downstream signaling cascade of Ceranib-1 is still under detailed investigation, studies on its potent analog, Ceranib-2, have shed light on the molecular mechanisms. Inhibition of ceramidase and the subsequent accumulation of ceramide are known to activate stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are key regulators of apoptosis. Concurrently, the anti-apoptotic Akt signaling pathway is often inhibited.
Experimental Protocols
Accurate assessment of anti-proliferative effects is paramount in drug discovery. Below are detailed protocols for two common assays used to evaluate the efficacy of compounds like Ceranib-1.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Ceranib-1) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium or PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.
-
Washing: Discard the TCA and wash the plates several times with slow-running tap water or 1% (v/v) acetic acid to remove unbound TCA. Allow the plates to air dry completely.
-
SRB Staining: Add SRB solution (typically 0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Allow the plates to air dry completely. Then, add a solubilizing buffer (e.g., 10 mM Tris base, pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510-565 nm using a microplate reader. The absorbance is proportional to the total cellular protein content.
Conclusion
Ceranib-1 demonstrates significant anti-proliferative activity by targeting ceramidase and altering the ceramide/S1P balance in cancer cells. Comparative data reveals that its analog, Ceranib-2, exhibits greater potency in the cell lines tested. Furthermore, other ceramidase inhibitors like carmofur also show promising anti-cancer effects, highlighting the therapeutic potential of targeting this pathway. The provided experimental protocols offer a standardized approach for researchers to cross-validate these findings and explore the efficacy of novel compounds in this class. Further investigation into the specific signaling cascades activated by Ceranib-1 in various cancer contexts is warranted to fully elucidate its therapeutic potential.
References
- 1. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and evaluation of inhibitors of human ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of a ceramidase inhibitor (ceranib-2) with C2 ceramide and cisplatin on cytotoxicity and apoptosis of glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Ceranib-1: A Comparative Analysis of its Effects on Ceramide and Dihydroceramide Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Ceranib-1, a known ceramidase inhibitor, on the cellular levels of various ceramide and dihydroceramide species. Data is presented to contrast its activity with its more potent analog, Ceranib-2, offering insights for researchers investigating sphingolipid metabolism and its role in cellular processes.
Comparative Effects of Ceranib-1 and Ceranib-2 on Sphingolipid Profile
Ceranib-1 functions as a ceramidase inhibitor, effectively blocking the hydrolysis of ceramides into sphingosine and subsequently reducing the levels of sphingosine-1-phosphate (S1P).[1] This inhibition leads to an accumulation of intracellular ceramides. The following tables summarize the quantitative changes in specific ceramide and dihydroceramide species upon treatment with Ceranib-1 and its more potent analog, Ceranib-2, in SKOV3 human ovarian cancer cells.
Table 1: Effect of Ceranib-1 on Ceramide and Dihydroceramide Species
| Lipid Species | Concentration of Ceranib-1 | Fold Change vs. Vehicle |
| C14 Ceramide | 12.5 µM | Increased |
| C24 Ceramide | 12.5 µM | Increased |
| C26 Ceramide | 12.5 µM | Increased |
| C26:1 Ceramide | 12.5 µM | Increased |
| Total Ceramides | 12.5 µM | ~1.32-fold increase [2] |
| dhC16-Ceramide | 50 µM | ~6.5-fold increase[2] |
| Dihydrosphingosine-1-Phosphate (dhS1P) | 50 µM | ~30-fold increase[2] |
Data derived from studies on SKOV3 cells treated for 24 hours.[2]
Table 2: Comparative Efficacy of Ceranib-1 and Ceranib-2
| Parameter | Ceranib-1 | Ceranib-2 |
| IC50 for Ceramidase Activity | 55 µM | 28 µM |
| Effect on Total Ceramides | ~32% increase at 12.5 µM | ~109% increase at 3.125 µM |
| Effect on Dihydroceramides | No effect at lower concentrations; significant increase in dhC16-Cer and dhS1P at 50 µM. | Dose-dependent increase in dhC16-Cer beginning at lower concentrations. |
| IC50 for Cell Proliferation Inhibition | 3.92 µM | 0.73 µM |
Data derived from studies on SKOV3 cells.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for studying these effects, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Disposal of Ceranib-1: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential guidance on the proper disposal procedures for Ceranib-1, a ceramidase inhibitor used in cancer research. Adherence to these protocols is paramount to ensure a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): When handling Ceranib-1, appropriate PPE is mandatory. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.
-
Lab Coat: A lab coat should be worn to protect from skin contact and contamination of personal clothing.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to a well-ventilated area. If breathing is difficult, seek medical attention.
-
Ingestion: Seek immediate medical attention.
Step-by-Step Disposal Procedures
The disposal of Ceranib-1, like any other laboratory chemical, must be carried out in a manner that minimizes environmental impact and adheres to institutional and national regulations.
-
Waste Identification and Segregation:
-
All materials contaminated with Ceranib-1, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, and flasks), should be treated as chemical waste.
-
This waste should be segregated from general laboratory trash and other waste streams.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container. The label should include "Hazardous Waste" and the chemical name, "Ceranib-1."
-
Solid waste, such as contaminated gloves and paper towels, should be placed in a separate, appropriately labeled solid waste container.
-
-
Storage:
-
Store the waste container in a designated, secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Disposal:
-
Dispose of the Ceranib-1 waste through your institution's approved hazardous waste disposal program.[1] Do not dispose of Ceranib-1 down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific instructions on waste pickup and disposal procedures.
-
Understanding the Mechanism: Ceranib-1's Impact on the Sphingolipid Metabolism Pathway
Ceranib-1 is a potent inhibitor of ceramidase, a key enzyme in the sphingolipid metabolism pathway.[2] This inhibition leads to an accumulation of ceramide and a subsequent decrease in the levels of sphingosine and sphingosine-1-phosphate (S1P).[2] The balance between ceramide (which promotes apoptosis, or programmed cell death) and S1P (which promotes cell survival and proliferation) is critical in determining cell fate.[2] By shifting this balance towards ceramide accumulation, Ceranib-1 can induce apoptosis in cancer cells, making it a compound of interest in oncology research.
Below is a diagram illustrating the effect of Ceranib-1 on the sphingolipid metabolism pathway.
Caption: Ceranib-1 inhibits ceramidase, leading to ceramide accumulation and S1P depletion, thereby promoting apoptosis.
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| Ceranib-1 IC50 | 3.9 µM | SKOV3 ovarian carcinoma | [2] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
By understanding both the practical disposal procedures and the scientific context of Ceranib-1's mechanism of action, researchers can ensure a safe and efficient laboratory environment while advancing critical drug discovery efforts. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Ceranib1
IMMEDIATE ACTION REQUIRED: Due to the absence of a specific Safety Data Sheet (SDS), Ceranib-1 must be handled as a potentially hazardous substance. All personnel must adhere to the precautionary measures outlined below.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ceranib-1, a potent ceramidase inhibitor. The following procedures are based on best practices for handling biologically active, novel chemical compounds in a laboratory setting.
Quantitative Data Summary
Limited quantitative safety data for Ceranib-1 is publicly available. The following table summarizes the known information. It is critical to handle this compound with a high degree of caution, assuming it may be toxic and irritating.
| Parameter | Value | Source |
| CAS Number | 328076-61-5 | Tocris Bioscience, MedChemExpress[1] |
| Molecular Weight | 395.45 g/mol | Tocris Bioscience |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
| Biological Activity (IC₅₀) | 3.9 µM in SKOV3 ovarian carcinoma cells | Tocris Bioscience |
| Storage Temperature | Stock Solution: -80°C (up to 6 months) or -20°C (up to 1 month) | MedChemExpress |
| Occupational Exposure Limit (OEL) | Not established. Handle with high caution. | N/A |
| LD₅₀/LC₅₀ | Not available. Assume high toxicity. | N/A |
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling Ceranib-1. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required at all times.
-
Hand Protection: Wear nitrile gloves. Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated.
-
Body Protection: A buttoned lab coat must be worn.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation of dust particles.
Experimental Protocols: Handling and Disposal
Adherence to the following step-by-step procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a designated, well-ventilated, and secure area at the recommended temperature (-20°C for short-term or -80°C for long-term storage).
Preparation of Stock Solutions
-
Use a Fume Hood: All manipulations of solid Ceranib-1 and preparation of stock solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust.
-
Solvent: Ceranib-1 is soluble in DMSO.
-
Procedure:
-
Ensure all necessary equipment (vials, pipettes, etc.) is clean and readily available in the fume hood.
-
Carefully weigh the required amount of solid Ceranib-1.
-
Add the appropriate volume of DMSO to the vial containing the solid.
-
Cap the vial and vortex until the solid is completely dissolved.
-
Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
-
Spill Management
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Alert: Inform your supervisor and laboratory safety officer.
-
Containment: If the spill is small and you are trained to handle it:
-
Wear appropriate PPE.
-
Cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbed material into a sealed, labeled waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), and dispose of all cleaning materials as hazardous waste.
Disposal Plan
-
Waste Collection: All waste contaminated with Ceranib-1, including empty containers, used pipette tips, gloves, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of Ceranib-1 down the drain or in regular trash.
Visual Workflow for Safe Handling of Ceranib-1
The following diagram illustrates the key steps for the safe handling of Ceranib-1 in a laboratory setting.
Caption: Workflow for the safe handling of Ceranib-1.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
